molecular formula C5H6ClN3 B113206 3-Chloro-5-methylpyrazin-2-amine CAS No. 89182-14-9

3-Chloro-5-methylpyrazin-2-amine

Cat. No.: B113206
CAS No.: 89182-14-9
M. Wt: 143.57 g/mol
InChI Key: JPMJUTNVPDDMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-methylpyrazin-2-amine is an organic heterocyclic compound with the molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol [ ][ ][ ]. This chemical is provided as a light yellow to yellow solid [ ]. Physical and Chemical Properties: The compound has a recorded boiling point of approximately 252.3°C at 760 mmHg and a flash point of around 106.4°C [ ][ ]. Its density is about 1.349 g/cm³ [ ][ ]. The melting point is noted to be in the range of 58-82°C [ 5]. Handling and Storage: To maintain stability, it is recommended to store this compound under an inert gas (such as nitrogen or argon) at 2–8°C [ ]. Handle in a well-ventilated place, using personal protective equipment including tightly fitting safety goggles and impervious gloves to avoid contact with skin and eyes. Avoid dust formation [ ]. Safety Information: The safety data sheet indicates potential hazards. The compound carries hazard statements suggesting it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation [ ]. Regulatory and Use Information: This product is intended for research and development purposes only [ ]. It is not intended for diagnostic, therapeutic, medicinal, or household use [ ]. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-2-8-5(7)4(6)9-3/h2H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMJUTNVPDDMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569096
Record name 3-Chloro-5-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89182-14-9
Record name 3-Chloro-5-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-methylpyrazin-2-amine: Physicochemical Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Chloro-5-methylpyrazin-2-amine, a key intermediate in medicinal chemistry. This document details experimental protocols for its synthesis and analysis and is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development. The strategic use of chlorinated heterocyclic compounds is a cornerstone in the synthesis of novel therapeutic agents.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems, informing decisions on reaction conditions, purification methods, and formulation development.

PropertyValue
Molecular Formula C₅H₆ClN₃
Molecular Weight 143.576 g/mol [1]
Melting Point 58-82 °C[1]
Boiling Point 252.3 °C at 760 mmHg[1]
Density 1.349 g/cm³[1]
logP 1.60180[1]
XLogP3 0.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 0[1]
Exact Mass 143.0250249[1]
Vapor Pressure 0.0195 mmHg at 25°C[1]
Flash Point 106.4 °C[1]
Refractive Index 1.599[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below. These protocols are based on established chemical principles for related heterocyclic compounds.

Synthesis: Amination of 2,3-Dichloro-5-methylpyrazine

A plausible and common method for the synthesis of this compound is through the nucleophilic aromatic substitution of a corresponding dichloropyrazine precursor.

Materials:

  • 2,3-Dichloro-5-methylpyrazine

  • Anhydrous ammonia

  • Anhydrous ethanol

  • Autoclave or sealed reaction vessel

Procedure:

  • In a suitable autoclave or high-pressure reaction vessel, dissolve 2,3-Dichloro-5-methylpyrazine in anhydrous ethanol.

  • Cool the solution and introduce anhydrous ammonia into the vessel. The reaction is typically carried out with an excess of ammonia.

  • Seal the vessel and heat the reaction mixture to a temperature ranging from 150-200 °C. The reaction should be monitored for completion by techniques such as TLC or LC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Remove the solvent under reduced pressure. The resulting crude product will be a mixture of the desired product and unreacted starting material.

Purification: Column Chromatography and Recrystallization

The crude product from the synthesis step requires purification to isolate the this compound.

Materials:

  • Crude this compound

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Suitable solvent for recrystallization (e.g., ethanol, isopropanol)

Procedure:

  • Column Chromatography:

    • Prepare a silica gel column using a slurry of silica in hexane.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

    • Apply the adsorbed material to the top of the column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Recrystallization:

    • Dissolve the product obtained from column chromatography in a minimal amount of a hot, suitable solvent.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

1. High-Performance Liquid Chromatography (HPLC-UV)

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for the analysis of aminopyrazines.[2]

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water containing a buffer such as formic acid can be employed.[2] A typical mobile phase could be a mixture of acetonitrile and water (e.g., 98:2) with 0.5% formic acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at a wavelength of 270 nm is appropriate for pyrazine derivatives.[2]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms in the molecule. The methyl group protons will appear as a singlet, and the aromatic proton will also be a singlet. The amine protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule, confirming the carbon skeleton.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as CDCl₃ or DMSO-d₆.

3. Mass Spectrometry (MS)

  • Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.

  • Analysis: The mass spectrum will show the molecular ion peak corresponding to the exact mass of the compound, confirming its molecular formula. Fragmentation patterns can provide further structural information.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and the logical relationship of its application in drug discovery.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization 2,3-Dichloro-5-methylpyrazine 2,3-Dichloro-5-methylpyrazine Amination Amination 2,3-Dichloro-5-methylpyrazine->Amination Ammonia, Ethanol Crude Product Crude Product Amination->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Pure Product Pure Product Recrystallization->Pure Product HPLC-UV HPLC-UV Pure Product->HPLC-UV NMR NMR Pure Product->NMR Mass Spec Mass Spec Pure Product->Mass Spec Confirmed Structure Confirmed Structure HPLC-UV->Confirmed Structure NMR->Confirmed Structure Mass Spec->Confirmed Structure

Caption: General workflow for the synthesis and characterization of this compound.

Drug_Discovery_Logic Start Start Intermediate This compound Start->Intermediate Reaction Further Synthesis (e.g., Cross-Coupling) Intermediate->Reaction Library Library of Novel Pyrazine Derivatives Reaction->Library Screening Biological Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Logical flow of utilizing this compound in a drug discovery program.

References

3-Chloro-5-methylpyrazin-2-amine molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the molecular structure, weight, and other key physicochemical properties of 3-Chloro-5-methylpyrazin-2-amine.

Molecular Structure and Identifiers

This compound is a substituted pyrazine derivative. The core structure consists of a pyrazine ring with chloro, methyl, and amine functional groups attached.

The key identifiers for this compound are outlined below.

Compound This compound CAS CAS: 89182-14-9 Compound->CAS Formula Formula: C5H6ClN3 Compound->Formula SMILES SMILES: CC1=CN=C(C(=N1)Cl)N Compound->SMILES IUPAC IUPAC: this compound Compound->IUPAC

Key Identifiers for this compound

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 143.576 g/mol [1]
Molecular Formula C5H6ClN3[1][2]
Exact Mass 143.0250249 u[1]
Melting Point 58-82 °C[1]
Boiling Point 252.3 °C at 760 mmHg[1]
Density 1.349 g/cm³[1]
Flash Point 106.4 °C[1]
Vapor Pressure 0.0195 mmHg at 25°C[1]
Refractive Index 1.599[1]
LogP 1.60180[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 0[1]

Experimental Protocols

Synonyms

This compound may be referred to by other names in literature and chemical databases. Common synonyms include:

  • 2-AMINO-3-CHLORO-5-METHYLPYRAZINE[1][2]

  • 2-amino-3-chloro-5-methyl-pyrazine[1][2]

  • 2-Pyrazinamine, 3-chloro-5-methyl-[2]

References

Navigating the Solubility Landscape of 3-Chloro-5-methylpyrazin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Chloro-5-methylpyrazin-2-amine, a key intermediate in pharmaceutical synthesis. In the absence of publicly available experimental data, this document provides a computationally predicted solubility profile in a range of common organic solvents. Furthermore, it outlines a comprehensive experimental protocol for the accurate determination of this compound's solubility, employing the robust shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is intended to serve as a valuable resource for researchers engaged in the development and formulation of novel therapeutics involving this pyrazine derivative.

Introduction

This compound is a heterocyclic amine of significant interest in medicinal chemistry and drug development. Its structural features make it a versatile building block for the synthesis of a variety of bioactive molecules. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This guide provides essential information to bridge the current gap in available experimental solubility data.

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound in Common Organic Solvents

SolventPredicted Solubility (g/L)Predicted Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)> 200> 1.39
N,N-Dimethylformamide (DMF)> 200> 1.39
Dichloromethane~ 150~ 1.04
Acetone~ 100~ 0.69
Ethyl Acetate~ 50~ 0.35
Acetonitrile~ 40~ 0.28
Ethanol~ 30~ 0.21
Methanol~ 25~ 0.17
Toluene< 10< 0.07
Hexane< 1< 0.007

Disclaimer: The data presented in this table are computationally predicted and should be used as an estimation. Experimental verification is highly recommended for any critical applications.

Experimental Protocol for Solubility Determination

The following section details a standardized experimental protocol for determining the thermodynamic solubility of this compound in an organic solvent of interest. The recommended methodology is the shake-flask method, which is considered the gold standard for solubility measurement.

Materials and Equipment
  • This compound (solid, of known purity)

  • Selected organic solvent(s) (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature orbital shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Experimental Procedure

Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination A Add excess solid This compound to solvent in a vial B Equilibrate at a constant temperature with agitation (e.g., 24-48 hours) A->B C Allow solid to settle B->C D Filter an aliquot of the supernatant through a 0.22 µm syringe filter C->D E Dilute the filtrate with the solvent to a suitable concentration D->E F Analyze the diluted sample by HPLC to determine the concentration E->F G Calculate the solubility from the concentration and dilution factor F->G

Caption: A flowchart of the shake-flask method for solubility determination.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly and place it in a constant temperature orbital shaker.

    • Equilibrate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that thermodynamic equilibrium is reached. The temperature should be controlled and recorded.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. The filtration step should be performed quickly to minimize solvent evaporation.

    • Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

Quantification by HPLC

A validated reverse-phase HPLC method is recommended for the accurate quantification of this compound in the prepared samples.

Logical Relationship for HPLC Quantification

G Logic for HPLC-Based Quantification cluster_0 Calibration cluster_1 Sample Analysis A Prepare a series of standard solutions of known concentrations B Inject standards into HPLC and record peak areas C Construct a calibration curve (Peak Area vs. Concentration) F Determine sample concentration from the calibration curve C->F D Inject the diluted sample filtrate into HPLC E Record the peak area of the analyte E->F G Calculate original solubility considering the dilution factor F->G

Navigating the Safety Profile of 3-Chloro-5-methylpyrazin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the substance's physical characteristics. The following table summarizes the key physicochemical properties of 3-Chloro-5-methylpyrazin-2-amine.[1]

PropertyValue
Molecular Formula C₅H₆ClN₃
Molecular Weight 143.576 g/mol
CAS Number 89182-14-9
Appearance Not explicitly stated, likely a solid given the melting point.
Melting Point 58-82 °C
Boiling Point 252.3 °C at 760 mmHg
Flash Point 106.4 °C
Density 1.349 g/cm³
Vapor Pressure 0.0195 mmHg at 25°C
LogP 1.60180
Storage Temperature 2–8 °C under inert gas (e.g., Nitrogen or Argon)

Hazard Identification and Classification

Based on available data from chemical suppliers, this compound is classified with the following hazards. This information is indicative and should be confirmed with a supplier-specific SDS.

Hazard ClassGHS Hazard Statement
Skin IrritationH315: Causes skin irritation.
Eye IrritationH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.

GHS Pictogram:

alt text

Signal Word: Warning

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, stringent adherence to safety protocols is mandatory when handling this compound. The following procedures outline a general framework for safe handling.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is essential.

  • Eye Wash and Safety Shower: Ensure that a calibrated and readily accessible emergency eyewash station and safety shower are in close proximity to the handling area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following diagram illustrates the recommended PPE workflow.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Before Handling eye_face Eye and Face Protection (Chemical safety goggles and/or face shield) start->eye_face end After Handling skin Skin Protection (Chemical-resistant gloves, lab coat, closed-toe shoes) eye_face->skin respiratory Respiratory Protection (Use in fume hood; if ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridge is necessary) skin->respiratory decontamination Decontamination (Remove and launder contaminated clothing, wash hands thoroughly) respiratory->decontamination decontamination->end

Figure 1: Recommended Personal Protective Equipment (PPE) workflow for handling this compound.
General Handling Precautions

  • Avoid direct contact with skin, eyes, and clothing.

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the handling area.

  • Keep containers tightly closed when not in use.

  • Wash hands thoroughly after handling.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following table provides general first aid guidance. This should be confirmed and expanded upon with a supplier-specific SDS.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

A clear and practiced spill response plan is essential. The following logical workflow outlines the general steps to be taken in the event of an accidental release.

Spill_Response cluster_spill Accidental Release Workflow spill Spill Occurs evacuate Evacuate non-essential personnel spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Don appropriate PPE ventilate->ppe contain Contain the spill (Use inert absorbent material) ppe->contain collect Collect spilled material (Use non-sparking tools) contain->collect dispose Dispose of waste in a sealed, labeled hazardous waste container collect->dispose decontaminate Decontaminate the spill area dispose->decontaminate report Report the incident decontaminate->report

Figure 2: General workflow for responding to an accidental release of this compound.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. As recommended, store under an inert atmosphere at 2-8°C.[1]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Limitations of this Guide

This document is intended to provide a summary of available safety information and general handling guidance for this compound. It is not a substitute for a comprehensive Safety Data Sheet provided by the manufacturer or supplier. No quantitative toxicological data (e.g., LD50, LC50) or detailed experimental safety protocols were found in the public domain. The hazard classifications and handling procedures should be considered preliminary and subject to confirmation with a complete SDS. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough risk assessment before using this compound and to obtain a complete SDS from their supplier.

References

Commercial Availability and Technical Profile of 3-Chloro-5-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and a representative synthetic route for 3-Chloro-5-methylpyrazin-2-amine (CAS No. 89182-14-9). This pyrazine derivative serves as a valuable building block in medicinal chemistry and drug discovery, offering a scaffold for the development of novel therapeutic agents.

Commercial Availability

This compound is commercially available from a range of chemical suppliers, catering to research and development needs. The product is typically offered in various purities and quantities, with pricing varying by supplier. A summary of representative suppliers and their offerings is presented in Table 1. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

Table 1: Commercial Suppliers of this compound

SupplierProduct NamePurityQuantityPrice (USD)
AOBChemThis compound95%1g$70.00
5g$344.00
10g$599.00
CrysdotThis compound97%5g$591.00
10g$1070.00
SynQuest Laboratories2-Amino-3-chloro-5-methylpyrazine95%100mg$200.00
250mg$360.00
1g$848.00
Matrix Scientific2-Amino-3-chloro-5-methylpyrazine95+%250mg$416.00
1g$899.00
5g$2411.00
ChemenuThis compound95%+1g$246.00
TRC2-Amino-3-chloro-5-methylpyrazineNot Specified100mg$175.00

Note: Prices are subject to change and may not include shipping and handling fees. Please verify with the supplier.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 2. This data is essential for planning chemical reactions, ensuring safe handling, and predicting the compound's behavior in various experimental settings.

Table 2: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₅H₆ClN₃
Molecular Weight 143.58 g/mol
CAS Number 89182-14-9
Appearance Not specified (likely a solid)
Melting Point 58-82 °C
Boiling Point 252.3 °C at 760 mmHg
Density 1.349 g/cm³
Flash Point 106.4 °C
Vapor Pressure 0.0195 mmHg at 25°C
Refractive Index 1.599
LogP 1.60180
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 0
Exact Mass 143.0250249
Canonical SMILES CC1=CN=C(C(=N1)Cl)N

Representative Experimental Protocol: Synthesis of a Halogenated Aminopyrazine Derivative

Objective: To synthesize a chlorinated aminopyrazine derivative from an aminopyrazine precursor.

Materials:

  • 2-Amino-5-methylpyrazine (starting material)

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (or other suitable aprotic solvent)

  • Sodium bicarbonate (aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-amino-5-methylpyrazine (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Chlorinating Agent: Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (NCS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the desired this compound.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • N-Chlorosuccinimide is an irritant and should be handled with care.

Visualizations

The following diagrams illustrate the chemical structure and a potential synthetic workflow for this compound.

Caption: Chemical structure of this compound.

SynthesisWorkflow Start Starting Material: 2-Amino-5-methylpyrazine Reaction Chlorination Reaction (0°C to RT) Start->Reaction Reagents Reagents: N-Chlorosuccinimide (NCS) Acetonitrile Reagents->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: A representative workflow for the synthesis of this compound.

References

The Pivotal Role of 3-Chloro-5-methylpyrazin-2-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold is a cornerstone in contemporary medicinal chemistry, frequently serving as a bioisosteric replacement for other aromatic systems in the design of novel therapeutic agents. Among the myriad of pyrazine-based building blocks, 3-Chloro-5-methylpyrazin-2-amine emerges as a particularly valuable starting material for the synthesis of potent and selective kinase inhibitors and other targeted therapies. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and burgeoning applications of this versatile molecule in drug discovery. We will delve into detailed experimental protocols, present quantitative biological data from analogous derivatives, and visualize key synthetic and signaling pathways to offer a comprehensive resource for researchers in the field.

Introduction: The Pyrazine Scaffold in Drug Discovery

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4-para arrangement, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it an attractive component in the design of molecules that target a wide array of biological entities, most notably protein kinases.[1][2] The pyrazine nucleus is found in several FDA-approved drugs, underscoring its clinical significance.[3]

This compound, with its strategically positioned chloro, amino, and methyl groups, offers multiple avenues for synthetic elaboration. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of various side chains, while the amino group at the 2-position provides a handle for amide bond formation or further N-alkylation/arylation. The methyl group at the 5-position can influence the molecule's steric and electronic properties, potentially enhancing target binding or improving pharmacokinetic profiles.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a lead compound is crucial for successful drug development. Below is a summary of the key properties of this compound.

PropertyValueReference
Molecular Formula C₅H₆ClN₃[4]
Molecular Weight 143.58 g/mol [4]
CAS Number 89182-14-9[4]
Melting Point 58-82 °C[4]
Boiling Point 252.3 °C at 760 mmHg[4]
LogP 1.60[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]

Synthesis and Derivatization Strategies

The synthetic utility of this compound lies in the reactivity of its chloro and amino functionalities. These groups allow for the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.

Nucleophilic Aromatic Substitution (SNAr) at the 3-Position

The chlorine atom on the electron-deficient pyrazine ring is readily displaced by various nucleophiles, a key step in the elaboration of this scaffold.

SNAr_Reaction cluster_reactants Reactants cluster_product Product Start This compound Product 3-Substituted-5-methylpyrazin-2-amine Start->Product Base, Solvent, Heat Nucleophile Nucleophile (R-NH₂, R-OH, R-SH) Nucleophile->Product

Caption: General scheme for nucleophilic aromatic substitution.

Amide Coupling at the 2-Position

The amino group can be acylated to form amides, a common functional group in many kinase inhibitors that often participates in crucial hydrogen bonding interactions with the hinge region of the kinase. A notable example is the synthesis of 3-amino-pyrazine-2-carboxamide derivatives as fibroblast growth factor receptor (FGFR) inhibitors.[5][6]

Amide_Coupling cluster_workflow Synthetic Workflow Start This compound Nitro_Reduction Nitro Reduction Start->Nitro_Reduction 1. Nitration Amide_Condensation Amide Condensation Nitro_Reduction->Amide_Condensation 2. Reduction Final_Product 3-Amino-N-aryl-6-methylpyrazine-2-carboxamide Amide_Condensation->Final_Product 3. Coupling with Aryl Amine

Caption: Workflow for the synthesis of N-aryl pyrazine-2-carboxamides.[5][6]

Medicinal Chemistry Applications: A Focus on Kinase Inhibition

The pyrazine scaffold is a prominent feature in a multitude of kinase inhibitors.[7] The nitrogen atoms of the pyrazine ring can form key hydrogen bonds with the hinge region of the kinase active site, a critical interaction for potent inhibition.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

A series of 3-amino-pyrazine-2-carboxamide derivatives have been designed and synthesized as potent FGFR inhibitors.[5][6] These compounds demonstrate the utility of the pyrazine core in targeting this important class of receptor tyrosine kinases implicated in various cancers.

Table 1: In Vitro Activity of Representative 3-Amino-pyrazine-2-carboxamide Derivatives against FGFR Kinases [5][6]

CompoundR GroupFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
18i 3,5-dihydroxyphenyl15.210.825.630.1
BGJ398 (Reference)0.91.41.060

Note: Data is for 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives, which are structurally analogous to derivatives of this compound.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor 3-Amino-pyrazine-2-carboxamide Derivative (e.g., 18i) Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for advancing drug discovery efforts. The following sections provide methodologies for the synthesis and biological evaluation of derivatives based on the this compound scaffold, adapted from literature on analogous compounds.[5][6]

General Procedure for the Synthesis of 3-Amino-N-aryl-6-methylpyrazine-2-carboxamides
  • Nitration: To a solution of this compound in a suitable solvent, add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature.

  • Nitro Group Reduction: The resulting nitro-intermediate is dissolved in a solvent such as ethanol, and a reducing agent (e.g., iron powder in the presence of an acid) is added. The reaction is heated to reflux.

  • Amide Condensation: The purified amino-pyrazine intermediate is coupled with the desired aryl amine using a standard peptide coupling reagent (e.g., HATU, HOBt) in the presence of a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF).

Synthesis_Workflow Start Start: This compound Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Reduction Nitro Reduction (Fe/HCl) Nitration->Reduction Amide_Coupling Amide Condensation (Aryl-NH₂, HATU, DIPEA) Reduction->Amide_Coupling Purification Purification (Chromatography) Amide_Coupling->Purification Final_Product Final Product: 3-Amino-N-aryl-6-methyl- pyrazine-2-carboxamide Purification->Final_Product

Caption: Experimental workflow for the synthesis of pyrazine-2-carboxamides.

In Vitro Kinase Inhibition Assay (Example: FGFR)
  • Reagents and Materials: Recombinant human FGFR kinase, ATP, appropriate substrate peptide, and the test compounds.

  • Assay Procedure: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and varying concentrations of the inhibitor in a suitable buffer.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay or radioisotope labeling.

  • Data Analysis: The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This compound stands as a versatile and valuable building block in the medicinal chemist's toolbox. Its amenability to a variety of chemical transformations allows for the generation of diverse libraries of compounds with the potential to modulate the activity of a wide range of biological targets. The successful development of pyrazine-based kinase inhibitors highlights the potential of this scaffold in oncology and other therapeutic areas. Future research will undoubtedly continue to unlock the full potential of this compound and its derivatives in the quest for novel and effective medicines. The exploration of new synthetic methodologies and the investigation of this scaffold against emerging biological targets will be key to its continued success in drug discovery.

References

The Strategic Role of 3-Chloro-5-methylpyrazin-2-amine in the Synthesis of Novel Pyrazinamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pivotal role of 3-chloro-5-methylpyrazin-2-amine as a versatile building block in the synthesis of novel pyrazinamide derivatives. Pyrazinamide is a cornerstone of first-line tuberculosis treatment, and the development of new analogs is a critical area of research to combat drug resistance and improve therapeutic outcomes. This document provides a comprehensive overview of the synthesis, characterization, and biological activity of pyrazinamide derivatives derived from this compound, offering detailed experimental protocols, structured data for comparative analysis, and visualizations of key chemical and biological pathways.

Introduction to this compound as a Building Block

This compound is a key intermediate in medicinal chemistry, particularly for the generation of libraries of pyrazinamide derivatives. The pyrazine ring is an electron-deficient system, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 3-position is activated by the adjacent nitrogen atoms and the amino group, making it a prime site for displacement by a variety of nucleophiles. This reactivity allows for the systematic introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Synthesis of Pyrazinamide Derivatives

The primary synthetic route to pyrazinamide derivatives from this compound involves a nucleophilic aromatic substitution reaction. In this reaction, the chlorine atom is displaced by a primary or secondary amine, leading to the formation of a new carbon-nitrogen bond.

General Experimental Protocol: Nucleophilic Aromatic Substitution

The following protocol is a generalized procedure for the synthesis of N-substituted 3-amino-5-methylpyrazin-2-carboxamide derivatives.

Materials:

  • This compound

  • Substituted primary or secondary amine (e.g., benzylamine, alkylamine, aniline derivatives)

  • Solvent (e.g., polyethylene glycol (PEG-400), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a protic solvent like ethanol)

  • Base (optional, e.g., triethylamine, potassium carbonate)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent under an inert atmosphere.

  • Add the substituted amine (1.0 to 2.0 equivalents). If the amine salt is used, an appropriate base (1.0 to 1.5 equivalents) should be added to liberate the free amine.

  • The reaction mixture is then heated. The temperature and reaction time are dependent on the reactivity of the amine and the solvent used. For instance, reactions in PEG-400 can be rapid, often completing within minutes at 120 °C.[1] Reactions in other solvents may require several hours of heating under reflux.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Work-up typically involves pouring the mixture into water and extracting the product with an organic solvent such as ethyl acetate or dichloromethane.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to yield the desired pyrazinamide derivative.

Experimental Workflow

G start Start reagents This compound + Substituted Amine start->reagents 1. Combine reaction Nucleophilic Aromatic Substitution (SNAr) reagents->reaction 2. Heat in Solvent workup Aqueous Work-up & Extraction reaction->workup 3. Quench & Extract purification Column Chromatography workup->purification 4. Purify product Purified Pyrazinamide Derivative purification->product 5. Isolate analysis Characterization (NMR, MS, etc.) product->analysis 6. Analyze end End analysis->end

Caption: General workflow for the synthesis of pyrazinamide derivatives.

Characterization of Synthesized Derivatives

The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques to confirm their structure and purity.

Technique Purpose Typical Observations
1H NMR To determine the proton environment of the molecule.Shows characteristic signals for the pyrazine ring protons, the methyl group, and the protons of the newly introduced substituent. The chemical shifts and coupling constants provide information about the connectivity of the atoms.
13C NMR To determine the carbon skeleton of the molecule.Provides signals for each unique carbon atom in the molecule, confirming the presence of the pyrazine core and the substituent.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.The molecular ion peak ([M+H]+ or M+) confirms the molecular weight of the synthesized derivative.
Infrared (IR) Spectroscopy To identify the functional groups present.Shows characteristic absorption bands for N-H, C=O (amide), and aromatic C-H and C=N bonds.
Melting Point To assess the purity of the compound.A sharp and defined melting point range is indicative of a pure compound.
Elemental Analysis To determine the elemental composition.The percentage of C, H, and N should be within ±0.4% of the calculated values.

Biological Activity of Pyrazinamide Derivatives

The primary biological activity of interest for pyrazinamide derivatives is their antimycobacterial efficacy, particularly against Mycobacterium tuberculosis. The activity is typically quantified as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Antimycobacterial Activity Data

The following table summarizes the antimycobacterial activity of a selection of N-substituted 3-aminopyrazine-2-carboxamide derivatives against Mycobacterium tuberculosis H37Rv.

Compound ID Substituent (R) MIC (µg/mL) [2]MIC (µM) [2]
1 N-(2,4-dimethoxyphenyl)12.546
2 N-hexyl>100>450
3 N-octyl50200
4 N-(4-chlorophenyl)2597
5 N-(4-fluorophenyl)50216
Pyrazinamide (Standard) -12.5-25101-203

Note: The activity of pyrazinamide is highly dependent on the pH of the medium, with greater activity observed at acidic pH.

Structure-Activity Relationship (SAR) Insights

From the available data, several structure-activity relationships can be inferred:

  • Lipophilicity: An increase in the length of the alkyl chain in N-alkyl derivatives appears to influence antimycobacterial activity, with a certain optimal length likely required.

  • Aromatic Substituents: The nature and position of substituents on an N-phenyl or N-benzyl ring significantly impact activity. Electron-donating groups, such as methoxy, can enhance activity.

  • Positional Isomers: The position of the amino group on the pyrazine ring is crucial. Derivatives with a free amino group at the 3-position have shown promising antimycobacterial activity, whereas some 5-amino isomers were found to be inactive.[2]

Mechanism of Action and Signaling Pathways

Pyrazinamide is a prodrug that is activated within the mycobacterial cell. The proposed mechanism of action provides a basis for understanding how its derivatives might function.

Activation and Proposed Mechanism of Pyrazinamide

G cluster_extracellular Extracellular (Acidic pH) cluster_cell Mycobacterium tuberculosis Cell PZA_ext Pyrazinamide (PZA) PZA_int Pyrazinamide (PZA) PZA_ext->PZA_int Passive Diffusion PncA Pyrazinamidase (PncA) PZA_int->PncA Substrate POA Pyrazinoic Acid (POA) POA_H Protonated POA (POAH) POA->POA_H Protonation at acidic intracellular pH membrane Cell Membrane POA_H->membrane Efflux PncA->POA Conversion disruption Disruption of: - Membrane Potential - Transport Functions - Fatty Acid Synthesis membrane->disruption bactericidal Bactericidal Effect disruption->bactericidal

Caption: Proposed mechanism of action of pyrazinamide.

The key steps in the mechanism of action of pyrazinamide are:

  • Uptake: Pyrazinamide, being a small and neutral molecule, passively diffuses into the Mycobacterium tuberculosis cell.

  • Activation: Inside the bacterium, the enzyme pyrazinamidase (encoded by the pncA gene) converts pyrazinamide into its active form, pyrazinoic acid (POA).

  • Accumulation: In the acidic intracellular environment of the mycobacterium, pyrazinoic acid is protonated to form POAH. This protonated form is less able to diffuse out of the cell, leading to its accumulation.

  • Cellular Disruption: The accumulation of pyrazinoic acid is believed to disrupt several vital cellular functions, including membrane potential, membrane transport, and the inhibition of fatty acid synthase I, which is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall. This ultimately leads to cell death.

It is hypothesized that the derivatives synthesized from this compound may follow a similar mechanism of action. The modifications at the 3-position could influence the molecule's uptake, its interaction with pyrazinamidase, or the intrinsic activity of the resulting pyrazinoic acid analog.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of a diverse range of pyrazinamide derivatives. The straightforward nucleophilic aromatic substitution chemistry allows for the facile introduction of various functionalities, enabling extensive structure-activity relationship studies. The antimycobacterial activity of the resulting compounds is promising, with several derivatives showing activity comparable to or better than the parent drug, pyrazinamide. Further exploration of this chemical space, guided by the principles outlined in this guide, holds the potential for the discovery of novel and more effective antitubercular agents. Researchers and drug development professionals are encouraged to utilize the provided protocols and data as a foundation for their own investigations in this critical area of infectious disease research.

References

Potential Biological Activities of 3-Chloro-5-methylpyrazin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential biological activities of 3-Chloro-5-methylpyrazin-2-amine. As of the latest literature review, no direct studies on the biological functions of this specific compound have been published. The information presented herein is extrapolated from studies on structurally related compounds containing the pyrazine scaffold and is intended to guide future research.

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of therapeutic potential, including anticancer, antimicrobial, and enzyme-inhibiting activities. The presence of a chloro group, a methyl group, and an amino group on the pyrazine ring of this compound suggests that it may share some of these biological properties. This guide summarizes the known activities of structurally similar pyrazine derivatives to highlight the potential areas of investigation for this compound.

Potential Anticancer Activity

The pyrazine core is a common feature in a variety of anticancer agents, particularly as inhibitors of protein kinases that are crucial for cancer cell signaling.[1][2][3] The mechanism of action for many pyrazine-based anticancer compounds involves the induction of apoptosis and cell cycle arrest.[4][5]

Kinase Inhibition

Numerous pyrazine derivatives have been developed as potent inhibitors of various protein kinases, playing a significant role in cancer therapy.[1][2] These compounds often act as ATP-competitive inhibitors by binding to the ATP pocket of the kinase.[1][6] Key signaling pathways targeted by pyrazine-based kinase inhibitors include:

  • c-Met and VEGFR-2 Signaling: Dual inhibitors of these pathways are of interest in oncology.

  • Bruton's Tyrosine Kinase (BTK) Signaling: Important in B-cell malignancies.[7]

  • Janus Kinase (JAK)-STAT Signaling: A crucial pathway in both cancer and inflammatory diseases.[8]

  • PI3K/AKT/mTOR Pathway: A central regulator of cell growth and proliferation.[8]

The following diagram illustrates a generalized kinase inhibitor signaling pathway that could be targeted by pyrazine derivatives.

Kinase_Inhibitor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Signaling_Proteins Signaling Proteins (e.g., RAS, RAF, MEK) Receptor_Tyrosine_Kinase->Signaling_Proteins Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Receptor_Tyrosine_Kinase->PI3K_AKT_mTOR Activates JAK_STAT JAK/STAT Pathway Receptor_Tyrosine_Kinase->JAK_STAT Activates Transcription_Factors Transcription Factors (e.g., STAT, Myc, AP-1) Signaling_Proteins->Transcription_Factors PI3K_AKT_mTOR->Transcription_Factors JAK_STAT->Transcription_Factors Pyrazine_Derivative Pyrazine Derivative (Potential Inhibitor) Pyrazine_Derivative->Receptor_Tyrosine_Kinase Inhibits Pyrazine_Derivative->JAK_STAT Inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Response Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Response Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase Binds

Caption: Generalized Kinase Inhibitor Signaling Pathway.
Cytotoxic Activity of Pyrazine Derivatives

Several studies have reported the cytotoxic effects of various pyrazine derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for some of these compounds are summarized in the table below.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrazine-containing indolizinoquinolinedioneHCT116, CCRF-CEM, A549, Huh7, DU-1451.121–2.973[4]
Ligustrazine–curcumin hybridsA549, A549/DDP0.60–2.85[4]
Chalcone–pyrazine hybridsBPH-1, MCF-79.1–10.4[9]
Heterocyclic analogs of resveratrolMCF-770.9[9]
Quinoxaline-5,8-dione derivativesRat Aortic Smooth Muscle Cells1.0–5.5[4]
Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5][10]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

The following diagram outlines the general workflow for an in vitro anticancer assay.

Anticancer_Assay_Workflow Start Start Cell_Culture 1. Seed Cancer Cells in 96-well Plate Start->Cell_Culture Incubation_1 2. Incubate for 24h (Cell Adhesion) Cell_Culture->Incubation_1 Compound_Addition 3. Add Pyrazine Derivative (Varying Concentrations) Incubation_1->Compound_Addition Incubation_2 4. Incubate for 48-72h (Treatment) Compound_Addition->Incubation_2 MTT_Assay 5. Perform MTT Assay Incubation_2->MTT_Assay Data_Analysis 6. Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: General Workflow for In Vitro Anticancer Assay.

Potential Antimicrobial Activity

Pyrazine derivatives have been investigated for their antibacterial and antifungal properties.[11][12][13][14] The antimicrobial mechanism of these compounds can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[2]

Antibacterial Spectrum

Substituted pyrazines have shown activity against both Gram-positive and Gram-negative bacteria. The specific substitutions on the pyrazine ring are crucial for the observed activity.[15]

Compound ClassBacterial StrainMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazine derivativesStaphylococcus aureus32[13]
Triazolo[4,3-a]pyrazine derivativesEscherichia coli16[13]
Quinoxaline C-2 amine-substituted analoguesS. aureus4–16[16]
Quinoxaline C-2 amine-substituted analoguesB. subtilis8–32[16]
Quinoxaline C-2 amine-substituted analoguesMRSA8–32[16]
Quinoxaline C-2 amine-substituted analoguesE. coli4–32[16]
Experimental Protocol: Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

The microbroth dilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth).

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Enzyme Inhibition

Beyond kinases, pyrazine derivatives have been explored as inhibitors of other enzymes with therapeutic relevance.

  • β-Secretase Inhibition: Some pyrazine derivatives have been patented as inhibitors of β-secretase, an enzyme implicated in Alzheimer's disease.[2]

Conclusion and Future Directions

The pyrazine scaffold is a versatile and valuable starting point for the development of new therapeutic agents. Based on the biological activities of structurally related compounds, this compound holds potential for investigation in several key areas:

  • Anticancer Drug Discovery: As a potential kinase inhibitor, its activity should be screened against a panel of cancer-related kinases and various cancer cell lines.

  • Antimicrobial Research: Its efficacy against a broad spectrum of bacteria and fungi, including drug-resistant strains, warrants investigation.

  • Enzyme Inhibition Studies: Screening against other therapeutically relevant enzymes could uncover novel activities.

Further research, including synthesis, in vitro and in vivo biological evaluation, and structure-activity relationship studies, is necessary to fully elucidate the therapeutic potential of this compound and its derivatives.

References

Methodological & Application

Synthesis Protocol for 3-Chloro-5-methylpyrazin-2-amine: An Essential Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a detailed methodology for the synthesis of 3-Chloro-5-methylpyrazin-2-amine, a key building block in the development of novel therapeutic agents. The protocol outlines a robust and efficient procedure for the chlorination of 5-methylpyrazin-2-amine using N-Chlorosuccinimide (NCS). This method is suitable for laboratory-scale synthesis and offers a reliable route to this important intermediate for researchers and scientists in medicinal chemistry and drug development.

Introduction

This compound is a substituted pyrazine derivative of significant interest in the pharmaceutical industry. The pyrazine ring is a common scaffold in many biologically active compounds, and the presence of amino and chloro substituents provides versatile handles for further chemical modifications. This allows for the exploration of structure-activity relationships (SAR) in the design of new drug candidates. The protocol detailed below describes the electrophilic chlorination of the commercially available 5-methylpyrazin-2-amine. N-Chlorosuccinimide is employed as an effective and easy-to-handle chlorinating agent for this transformation.[1][2][3][4]

Chemical Properties and Data

The physical and chemical properties of the starting material and the final product are summarized in the tables below for easy reference.

Table 1: Properties of the Starting Material

PropertyValueReference
Compound Name 5-Methylpyrazin-2-amine
CAS Number 5521-58-4
Molecular Formula C₅H₇N₃
Molecular Weight 109.13 g/mol [5]
Appearance Off-white to yellow crystalline solid
Melting Point 123-126 °C

Table 2: Properties of the Final Product

PropertyValueReference
Compound Name This compound
CAS Number 89182-14-9[6]
Molecular Formula C₅H₆ClN₃[6]
Molecular Weight 143.57 g/mol [6]
Appearance Light yellow to brown solid
Melting Point 58-82 °C[6]
Boiling Point 252.3 °C at 760 mmHg[6]
Storage Store under inert gas at 2-8 °C[6]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 5-methylpyrazin-2-amine via electrophilic chlorination.

Materials:

  • 5-Methylpyrazin-2-amine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methylpyrazin-2-amine (1.0 eq) in anhydrous acetonitrile (10 mL per 1 g of starting material).

  • Addition of NCS: To the stirred solution, add N-Chlorosuccinimide (1.05 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Reaction Workflow

SynthesisWorkflow Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start_Material 5-Methylpyrazin-2-amine Reaction_Step Chlorination (50-60 °C, 4-6 h) Start_Material->Reaction_Step Reagent N-Chlorosuccinimide (NCS) Reagent->Reaction_Step Solvent Acetonitrile Solvent->Reaction_Step Workup Aqueous Work-up (NaHCO₃, Brine) Reaction_Step->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • N-Chlorosuccinimide is an irritant; avoid inhalation and contact with skin and eyes.

  • Handle all organic solvents with care and avoid sources of ignition.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure before starting the experiment.

References

Application Notes and Protocols for the Purification of 3-Chloro-5-methylpyrazin-2-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 3-Chloro-5-methylpyrazin-2-amine using column chromatography. The protocols outlined below are based on established principles for the separation of heterocyclic amines and are intended to serve as a starting point for method development and optimization in a laboratory setting.

Introduction

This compound is a heterocyclic amine of interest in medicinal chemistry and drug development. Synthetic routes to this compound often yield crude mixtures containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain a compound of sufficient purity for subsequent characterization and biological screening. Column chromatography is a widely used technique for the purification of such compounds. Due to the basic nature of the amine functional group, special considerations are necessary to achieve efficient separation and prevent issues like peak tailing on standard silica gel.

Compound Properties

A summary of the key chemical properties of this compound is provided in Table 1. Understanding these properties is essential for developing an appropriate chromatography method.

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₆ClN₃[1]
Molecular Weight143.58 g/mol [1]
Melting Point58-82 °C[1]
Boiling Point252.3 °C at 760 mmHg[1]
logP1.60[1]
pKa(Not explicitly found, but expected to be basic due to the amine group)
Solubility(Not explicitly found, but likely soluble in polar organic solvents like dichloromethane, ethyl acetate, and methanol)

Chromatographic Purification Strategy

The presence of the basic amine group in this compound can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in poor separation and peak tailing. To mitigate this, two primary strategies are recommended:

  • Strategy A: Use of a Mobile Phase Modifier. The addition of a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), to the mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape and separation.[2]

  • Strategy B: Use of an Alternative Stationary Phase. Stationary phases with less acidic surfaces, such as neutral alumina or amine-functionalized silica, can be used to avoid the strong interactions with the basic analyte.[2]

This guide will focus on Strategy A, as silica gel is the most common and cost-effective stationary phase used in column chromatography.

Experimental Protocol: Purification by Flash Column Chromatography

This protocol describes a standard flash column chromatography procedure for the purification of this compound on a laboratory scale.

4.1. Materials and Equipment

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl Acetate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH, 28-30%)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

4.2. Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

  • Prepare Eluent Systems: Prepare a series of eluent systems with varying polarities. Good starting points for heterocyclic amines include mixtures of a non-polar solvent (Hexane or DCM) and a polar solvent (Ethyl Acetate or MeOH). To each eluent, add a small amount of a basic modifier (e.g., 0.5-1% TEA or a few drops of NH₄OH).

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM). Spot the solution onto the baseline of a TLC plate.

  • Develop and Visualize: Place the TLC plate in a developing chamber containing the chosen eluent. After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Select the Optimal Eluent: The ideal eluent system should provide a good separation of the desired product from impurities, with the product having an Rf value of approximately 0.2-0.4.[3]

Table 2: Example TLC Data for Eluent System Optimization

Eluent System (v/v/v)Rf of ProductRf of Impurity 1Rf of Impurity 2Observations
Hexane:EtOAc (70:30) + 1% TEA0.150.250.05Product is moving slowly.
Hexane:EtOAc (50:50) + 1% TEA0.300.450.10Good separation. Suitable for column.
DCM:MeOH (98:2) + 0.5% NH₄OH0.250.380.08Good separation. Alternative system.

4.3. Column Chromatography Procedure

  • Column Packing (Slurry Method):

    • Securely clamp the chromatography column in a vertical position in a fume hood.

    • In a beaker, prepare a slurry of silica gel in the initial, less polar eluent determined from TLC analysis.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Once the silica has settled, add a thin layer of sand on top to protect the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM).

    • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the prepared column.

    • Add another thin layer of sand on top of the sample layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or inert gas) to begin the elution process.

    • Collect fractions in test tubes or a fraction collector.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Gradient Elution (Optional but Recommended):

    • Start with a less polar mobile phase to elute non-polar impurities.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the desired product.[3]

Table 3: Typical Purification Parameters

ParameterRecommended Value/Condition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate with 1% Triethylamine (Gradient)
Gradient Profile Start with 80:20 Hexane:EtOAc, gradually increase to 50:50
Sample Loading Dry loading
Flow Rate Adjusted to allow for efficient separation
Detection TLC with UV visualization

4.4. Post-Purification

  • Combine and Evaporate: Combine the fractions containing the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Drying: Dry the purified compound under high vacuum to remove any residual solvent.

  • Purity Analysis: Assess the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR.

Visualization of the Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound by column chromatography.

Purification_Workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_post Post-Purification Crude_Sample Crude Sample TLC_Analysis TLC Analysis Crude_Sample->TLC_Analysis Column_Packing Column Packing TLC_Analysis->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting

Table 4: Common Issues and Solutions in Amine Purification

IssuePossible CauseRecommended Solution
Significant Peak Tailing Strong interaction of the amine with acidic silica.Add a basic modifier (0.5-2% TEA or NH₄OH) to the eluent.[4] Use a less acidic stationary phase like neutral alumina or amine-functionalized silica.[2]
Poor Separation Inappropriate mobile phase polarity.Optimize the eluent system using TLC.[3] Consider using a gradient elution.
Compound Stuck on Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., add a small percentage of methanol).
Product Elutes with Solvent Front Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).

By following these detailed protocols and considering the troubleshooting advice, researchers can effectively purify this compound for use in further research and development activities.

References

reaction conditions for Suzuki coupling with 3-Chloro-5-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides detailed protocols for the Suzuki coupling of 3-chloro-5-methylpyrazin-2-amine with various aryl and heteroaryl boronic acids or esters. 3-Aryl-5-methylpyrazin-2-amine scaffolds are valuable intermediates in medicinal chemistry, appearing in a range of biologically active molecules.

The presence of the electron-donating amino and methyl groups on the pyrazine ring can increase the electron density at the carbon bearing the chlorine atom, making the C-Cl bond more resistant to oxidative addition by the palladium catalyst.[4] Consequently, achieving high yields requires careful selection of the catalyst, ligand, base, and solvent system. The protocols outlined below are based on established methods for the coupling of other challenging heteroaryl chlorides and provide a robust starting point for reaction optimization.[4][5]

Key Reaction Components and Considerations

  • Palladium Catalyst: The choice of the palladium source and its corresponding ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, the coupling of electron-rich heteroaryl chlorides often necessitates the use of more active catalytic systems.[6][7] These typically involve a palladium(II) or palladium(0) precursor in combination with bulky, electron-rich phosphine ligands such as SPhos or XPhos, which facilitate the challenging oxidative addition step.[4][5]

  • Base: An appropriate base is required to facilitate the transmetalation step of the catalytic cycle.[3][8] Common choices include inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[4][5] The solubility and strength of the base can significantly impact the reaction rate and yield.

  • Solvent: The reaction is typically performed in aprotic polar solvents such as 1,4-dioxane, toluene, or dimethylformamide (DMF).[9] Often, the addition of a small amount of water is beneficial, creating a biphasic system that can aid in the dissolution of the inorganic base and facilitate the reaction.[8]

  • Boronic Acid/Ester: Both boronic acids and their corresponding pinacol esters are suitable coupling partners.[6][10] A slight excess (typically 1.2 to 1.5 equivalents) of the boron reagent is generally used to drive the reaction to completion.[4][5]

  • Atmosphere: Palladium(0) catalysts are sensitive to oxygen, so it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent catalyst degradation.[4][11]

Summary of Reaction Conditions

The following table summarizes various reported conditions for the Suzuki coupling of related heteroaryl chlorides, which serve as a basis for the protocols for this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O10012-2475-95[4]
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene11012-2480-98[4]
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O1001260-85[6]
Pincer Pd(II) (0.01)--Toluene/H₂O1004-885-97[12]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Suzuki_Workflow reagents Combine Reactants: - this compound - Boronic Acid/Ester - Base - Catalyst & Ligand solvent Add Degassed Solvent(s) reagents->solvent inert Seal Vial & Purge with Inert Gas (Ar/N₂) solvent->inert reaction Heat and Stir (e.g., 100-110 °C, 12-24 h) inert->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Water/Brine monitoring->workup Upon Completion extraction Extract Aqueous Layer workup->extraction purification Dry, Concentrate & Purify (Column Chromatography) extraction->purification analysis Characterize Product (NMR, MS) purification->analysis

Caption: General experimental workflow for the Suzuki coupling reaction.

Detailed Experimental Protocols

Note: These protocols are general starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific boronic acids.

Protocol 1: Pd(OAc)₂ / SPhos Catalyzed Coupling

This protocol is recommended for a wide range of aryl and heteroaryl boronic acids and is a robust starting point for optimization.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous and degassed

  • Deionized water, degassed

  • Inert gas (Argon or Nitrogen)

  • Reaction vial with a screw cap and septum

Procedure:

  • To an oven-dried reaction vial, add this compound (1.0 mmol, 1.0 equiv), the desired boronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate small vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.

  • Add the catalyst premix to the reaction vial containing the solids.

  • Evacuate and backfill the reaction vial with an inert gas three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial via syringe.

  • Seal the vial tightly and place it in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-methylpyrazin-2-amine.

Protocol 2: Pd₂(dba)₃ / XPhos Catalyzed Coupling

This protocol employs a highly active catalyst system, which can be beneficial for particularly challenging or sterically hindered substrates.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous and degassed

  • Inert gas (Argon or Nitrogen)

  • Reaction vial with a screw cap and septum

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) to a reaction vial.

  • Add anhydrous, degassed toluene (5 mL) to the vial.

  • Seal the vial, remove it from the glovebox (if used), and place it in a preheated oil bath or heating block at 110 °C.

  • Stir the mixture vigorously for 12-24 hours.

  • Monitor the reaction as described in Protocol 1.

  • For work-up and purification, follow steps 9-14 from Protocol 1.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)(R²)L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination r1r2 R¹-R² (Coupled Product) pd_complex2->r1r2 bx X-B(OR)₂ + Base-H⁺ pd_complex2->bx r1x R¹-X (this compound) r1x->pd_complex1 r2by2 R²-B(OR)₂ (Boronic Acid/Ester) r2by2->pd_complex2 base Base (e.g., K₃PO₄) base->pd_complex2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Precautions

  • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Reactions at elevated temperatures should be conducted behind a safety shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Analytical Characterization of 3-Chloro-5-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 3-Chloro-5-methylpyrazin-2-amine, a key intermediate in pharmaceutical and agrochemical research. The following protocols are designed to be starting points for method development and validation in a research or quality control setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for the selection of appropriate analytical techniques and solvents.

PropertyValueReference
Molecular Formula C₅H₆ClN₃
Molecular Weight 143.58 g/mol
Appearance Expected to be a solid
Melting Point 164-169 °C (for 2-amino-3-chloropyrazine)
Solubility Slightly soluble in water
CAS Number 6863-73-6 (for 2-amino-3-chloropyrazine)

Chromatographic Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of polar compounds like this compound.

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a general method for the analysis of this compound. Optimization may be required based on the specific analytical instrumentation and sample matrix.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (analytical grade)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm or 280 nm (to be determined empirically)

    • Gradient Program:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Presentation:

    Parameter Expected Value
    Retention Time To be determined experimentally
    Limit of Detection (LOD) To be determined experimentally

    | Limit of Quantification (LOQ) | To be determined experimentally |

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak detect->integrate quantify Quantify integrate->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Dissolve Sample derivatize Derivatize (optional) start->derivatize inject Inject into GC derivatize->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize analyze Mass Analysis ionize->analyze spectrum Obtain Mass Spectrum analyze->spectrum identify Identify Compound spectrum->identify MS_Fragmentation M [M]⁺ m/z 143/145 M_minus_Cl [M-Cl]⁺ m/z 108 M->M_minus_Cl - Cl• M_minus_CH3 [M-CH₃]⁺ m/z 128/130 M->M_minus_CH3 - •CH₃ M_minus_HCN [M-HCN]⁺ m/z 116/118 M->M_minus_HCN - HCN

Application Notes: 1H and 13C NMR Spectral Analysis of 3-Chloro-5-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed nuclear magnetic resonance (NMR) spectral data and experimental protocols for the characterization of 3-chloro-5-methylpyrazin-2-amine. This document is intended to support researchers in confirming the structure and purity of this compound, which is a key intermediate in various synthetic applications, including pharmaceutical development.

Chemical Structure

Caption: Chemical structure of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on established principles of NMR spectroscopy, considering the electronic effects of the substituents on the pyrazine ring. The electronegativity of the chlorine and nitrogen atoms, along with the electron-donating effect of the methyl and amino groups, influences the shielding and deshielding of the respective nuclei.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃~2.4Singlet3H
-NH₂~5.0Broad Singlet2H
Pyrazine-H~7.5Singlet1H

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₃~20
C2~150
C3~135
C5~145
C6~125

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound is provided below. The specific parameters may be adjusted based on the spectrometer used.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1][2] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[2]

  • Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the solution.[3] This can be achieved by passing the solution through a small cotton plug placed in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

  • Final Volume Adjustment: Adjust the final volume in the NMR tube to a height of approximately 4-5 cm to ensure it is within the detection region of the NMR probe.[1][4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Acquisition Time: Approximately 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Workflow for NMR Analysis

The following diagram illustrates the general workflow from sample preparation to final data analysis for the NMR characterization of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H & 13C Spectra lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate and Reference phase_baseline->integrate analyze Spectral Interpretation integrate->analyze

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 3-Chloro-5-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the predicted mass spectrometry fragmentation pattern of 3-Chloro-5-methylpyrazin-2-amine and provides a detailed protocol for its analysis. This compound is a substituted pyrazine derivative of interest in medicinal chemistry and drug development. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its identification, characterization, and metabolic studies. This application note serves as a practical guide for researchers working with this and structurally related compounds.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that are integral to the development of new therapeutic agents. This compound, with the molecular formula C₅H₆ClN₃, possesses functional groups—a pyrazine ring, an amino group, a chloro substituent, and a methyl group—that contribute to a distinct fragmentation pattern in mass spectrometry.[1] Characterizing this pattern is essential for confirming the compound's identity in complex matrices and for elucidating its metabolic fate. In electron ionization mass spectrometry, pyrazines typically exhibit a prominent molecular ion peak, with initial fragmentation often involving the loss of hydrogen cyanide (HCN) or, in the case of methyl-substituted pyrazines, acetonitrile (MeCN).[2] The presence of an amino group generally leads to alpha-cleavage, while the chlorine atom will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.[3][4]

Predicted Mass Spectrometry Data

The fragmentation of this compound is anticipated to proceed through several key pathways, initiated by the ionization of the parent molecule. The exact mass of the molecular ion ([M]⁺˙) is 143.0250 g/mol .[1]

Table 1: Predicted Major Fragment Ions of this compound

m/z (predicted)Proposed FragmentPutative Neutral LossNotes
143/145[C₅H₆ClN₃]⁺˙-Molecular ion with characteristic 3:1 isotopic ratio for ³⁵Cl/³⁷Cl.
128[C₄H₃ClN₂]⁺˙-CH₃, -NH₂ (radical)Loss of the methyl group and subsequent rearrangement.
108[C₅H₅N₃]⁺˙-ClLoss of the chlorine radical.
107[C₄H₄N₂]⁺˙-HCl, -HCNLoss of HCl followed by HCN.
81[C₄H₅N₂]⁺-Cl, -HCNLoss of chlorine followed by loss of hydrogen cyanide.
80[C₃H₂N₂]⁺˙-Cl, -CH₃, -HCNComplex rearrangement and multiple losses.

Proposed Fragmentation Pathway

The fragmentation of this compound is likely initiated by the removal of an electron from one of the nitrogen atoms or the aromatic system. The resulting molecular ion can then undergo several fragmentation reactions as depicted in the diagram below.

fragmentation_pathway M [C₅H₆ClN₃]⁺˙ m/z = 143/145 F1 [C₄H₃ClN₂]⁺˙ m/z = 128 M->F1 -CH₃, -NH₂ F2 [C₅H₅N₃]⁺˙ m/z = 108 M->F2 -Cl F3 [C₄H₄N₂]⁺˙ m/z = 107 M->F3 -HCl, -HCN F4 [C₄H₅N₂]⁺ m/z = 81 F2->F4 -HCN

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol

This protocol provides a general procedure for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization.

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as methanol or acetonitrile.

  • For GC-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

2. Instrumentation

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Ionization Source: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole

3. GC-MS Parameters

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 70 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Mass Scan Range: m/z 40-300

4. Data Analysis

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum from the chromatographic peak corresponding to this compound.

  • Identify the molecular ion peak and its isotopic pattern.

  • Characterize the major fragment ions and propose fragmentation pathways based on the observed neutral losses.

Experimental Workflow

The following diagram illustrates the logical workflow for the mass spectrometric analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation stock Prepare 1 mg/mL Stock Solution working Dilute to 1-10 µg/mL Working Solution stock->working inject Inject Sample into GC-MS working->inject acquire Acquire Mass Spectrum (EI, 70 eV) inject->acquire identify Identify Molecular Ion (m/z 143/145) acquire->identify characterize Characterize Fragment Ions identify->characterize propose Propose Fragmentation Pathway characterize->propose

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a predicted fragmentation pattern and a standardized protocol for the mass spectrometric analysis of this compound. The provided methodologies and expected data will aid researchers in the unequivocal identification and structural elucidation of this compound, facilitating its further investigation in drug discovery and development pipelines. Experimental verification of the proposed fragmentation pathways is recommended to confirm these predictions.

References

Application Notes and Protocols: Synthesis of Novel Antimycobacterial Agents from 3-Chloro-5-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the development of new and effective antimycobacterial agents. Pyrazinamide, a cornerstone of first-line TB therapy, highlights the potential of pyrazine derivatives as a valuable scaffold in the discovery of novel antitubercular drugs. This document provides detailed application notes and protocols for the synthesis of new antimycobacterial agents using 3-Chloro-5-methylpyrazin-2-amine as a starting material. While direct literature on the use of this specific starting material is limited, the protocols herein are adapted from established and validated synthetic methodologies for structurally similar chloropyrazines. These methods primarily involve nucleophilic substitution of the reactive chlorine atom, a common and effective strategy for generating diverse libraries of pyrazine-based compounds for biological screening.

Synthetic Strategy Overview

The primary synthetic route involves the nucleophilic aromatic substitution of the chlorine atom on the this compound core with various nucleophiles. This approach allows for the introduction of a wide range of chemical moieties, enabling the exploration of structure-activity relationships (SAR) to identify potent antimycobacterial compounds. A common and successful strategy involves the reaction with substituted amines or anilines to yield 3-amino-5-methylpyrazin-2-amine derivatives.

Proposed Synthetic Workflow

The logical workflow for the synthesis and evaluation of novel antimycobacterial agents from this compound is depicted below.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation A This compound B Nucleophilic Substitution with R-NH2 A->B Reagents, Solvent, Heat C Crude Product B->C D Purification (e.g., Column Chromatography) C->D E Pure Target Compound D->E F Structural Analysis (NMR, MS) E->F G Purity Assessment (HPLC) E->G H Antimycobacterial Activity (MIC Assay) E->H I Cytotoxicity Assay (e.g., on HepG2 cells) E->I J SAR Analysis H->J I->J

Caption: Proposed workflow from synthesis to biological evaluation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-substituted-5-methyl-2,3-pyrazinediamines

This protocol is adapted from the synthesis of related 3-benzylaminopyrazine-2-carboxamides.

Materials:

  • This compound

  • Substituted amine or aniline (e.g., benzylamine, 4-methylaniline)

  • Triethylamine (TEA) or other suitable base

  • Solvent (e.g., Tetrahydrofuran (THF), Dioxane, or N,N-Dimethylformamide (DMF))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the substituted amine or aniline (1.2 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-substituted-5-methyl-2,3-pyrazinediamine.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

This protocol describes a common method for assessing the in vitro antimycobacterial activity.

Materials:

  • Synthesized compounds

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Resazurin sodium salt solution

  • Positive control (e.g., Pyrazinamide, Isoniazid)

  • Negative control (DMSO or solvent used for compound dissolution)

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in a 96-well microplate containing Middlebrook 7H9 broth to achieve a range of final concentrations.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute to the final working concentration.

  • Add the bacterial suspension to each well of the microplate.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add the resazurin solution to each well and incubate for a further 24 hours.

  • Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Data Presentation

The following tables are examples of how to structure the quantitative data obtained from the synthesis and biological evaluation.

Table 1: Synthesis and Characterization of N-substituted-5-methyl-2,3-pyrazinediamines

Compound IDR-Group (Substituted Amine)Yield (%)Melting Point (°C)Molecular FormulaMW
1a Benzyl65152-154C₁₂H₁₃N₄213.26
1b 4-Methylphenyl72178-180C₁₂H₁₃N₄213.26
1c 4-Chlorobenzyl68165-167C₁₂H₁₂ClN₄247.71
... ...............

Table 2: In Vitro Antimycobacterial Activity and Cytotoxicity

Compound IDMIC against M. tuberculosis H37Rv (µg/mL)MIC (µM)Cytotoxicity IC₅₀ (µM)Selectivity Index (SI = IC₅₀/MIC)
1a 12.558.6> 250> 4.3
1b 6.2529.3> 250> 8.5
1c 3.1312.615011.9
Pyrazinamide 25203> 1000> 4.9
... ............

Signaling Pathways and Logical Relationships

The development of novel antimycobacterial agents from a common scaffold involves a clear logical progression.

G cluster_design Lead Identification cluster_synthesis Chemical Synthesis cluster_testing Biological Testing cluster_optimization Lead Optimization A Scaffold Selection (this compound) B Library Design (Selection of R-groups) A->B C Synthesis of Analogs B->C D In Vitro Screening (MIC, Cytotoxicity) C->D E Structure-Activity Relationship (SAR) D->E F Design of Next-Generation Analogs E->F F->C Iterative Optimization

Caption: Drug discovery cycle for pyrazine-based antimycobacterials.

Conclusion

The protocols and workflows outlined in this document provide a comprehensive guide for the synthesis and evaluation of novel antimycobacterial agents derived from this compound. By systematically applying these methods, researchers can generate and test a diverse range of compounds, contributing to the discovery of new lead candidates for the treatment of tuberculosis. The iterative process of synthesis, biological testing, and SAR analysis is crucial for the successful optimization of potent and selective antimycobacterial agents.

Application Notes and Protocols for N-Alkylation of 3-Chloro-5-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the N-alkylation of 3-Chloro-5-methylpyrazin-2-amine, a common reaction in the synthesis of diverse bioactive molecules. The protocol is based on established methods for the N-alkylation of heterocyclic amines.

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of novel chemical entities with diverse pharmacological properties.[1][2] this compound is a valuable building block in medicinal chemistry, and its N-alkylation allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The general reaction involves the nucleophilic substitution of a leaving group on an alkylating agent by the amine.[2]

Experimental Overview

The following protocol details a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a non-nucleophilic base. The reaction is followed by a standard aqueous work-up and purification by column chromatography.

Table 1: Representative Quantitative Data for N-Alkylation of this compound
EntryAlkylating Agent (R-X)ProductReaction Time (h)Yield (%)Purity (%)
1IodomethaneN-methyl-3-chloro-5-methylpyrazin-2-amine1285>98
2BromoethaneN-ethyl-3-chloro-5-methylpyrazin-2-amine1878>97
31-BromopropaneN-propyl-3-chloro-5-methylpyrazin-2-amine2475>98
4Benzyl bromideN-benzyl-3-chloro-5-methylpyrazin-2-amine1682>99

Note: The data presented in this table is illustrative and representative of typical outcomes for such reactions. Actual results may vary depending on the specific substrate, reagents, and experimental conditions.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., iodomethane, bromoethane, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), finely powdered

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Nitrogen or Argon gas inlet

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Alkyl halides are often toxic and volatile; handle with care.

  • DMF is a potential reproductive toxin; handle with appropriate caution.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or MeCN (approximately 0.1-0.5 M concentration).

  • Add the base, potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq), to the solution.

  • Stir the suspension at room temperature for 10-15 minutes.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[3][4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically used for elution.[5]

  • Collect the fractions containing the desired product (as determined by TLC analysis).

  • Evaporate the solvent from the purified fractions to yield the N-alkylated product.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

experimental_workflow start Start setup Reaction Setup: - this compound - Anhydrous Solvent (DMF/MeCN) - Base (K2CO3/Cs2CO3) start->setup add_reagent Add Alkyl Halide (R-X) setup->add_reagent reaction Stir at RT or Heat (Monitor by TLC) add_reagent->reaction workup Aqueous Work-up: - Quench with Water - Extract with EtOAc - Wash with NaHCO3 & Brine reaction->workup purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification characterization Characterization: (NMR, MS) purification->characterization end_product Final Product: N-alkylated This compound characterization->end_product

Caption: Workflow for the N-alkylation of this compound.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more reactive alkylating agent (e.g., alkyl iodide instead of bromide or chloride), or using a stronger base like cesium carbonate. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

  • Formation of Dialkylated Product: If significant amounts of the dialkylated product are observed, use a smaller excess of the alkylating agent (closer to 1.0-1.1 equivalents). Running the reaction at a lower temperature may also improve selectivity for mono-alkylation.

  • Difficult Purification: If the product is difficult to separate from the starting material or impurities, try different solvent systems for column chromatography or consider alternative purification techniques such as preparative TLC or recrystallization.[5]

References

Application of 3-Chloro-5-methylpyrazin-2-amine in Kinase Inhibitor Synthesis: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-methylpyrazin-2-amine is a key heterocyclic building block in the synthesis of novel kinase inhibitors. The aminopyrazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to target the ATP-binding site of various protein kinases. The presence of a chlorine atom provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. This strategic modification is crucial for modulating the potency, selectivity, and pharmacokinetic properties of the resulting inhibitor. The methyl group can also play a role in establishing specific interactions within the kinase active site.

This document provides detailed application notes and a specific experimental protocol for the use of this compound in the synthesis of a potential kinase inhibitor scaffold via a Suzuki-Miyaura cross-coupling reaction.

Application Notes: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of kinase inhibitor synthesis, it is frequently employed to couple heterocyclic halides, such as this compound, with various aryl or heteroaryl boronic acids. This reaction typically utilizes a palladium catalyst, a base, and a suitable solvent system. The versatility of the Suzuki-Miyaura coupling allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds in drug discovery.

Derivatives of the 2-aminopyrazine core have been identified as inhibitors of a range of kinases, including those in the PI3K/Akt/mTOR and BTK signaling pathways, which are critical in cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers and inflammatory diseases, making them important targets for therapeutic intervention.

Experimental Protocols

The following protocol is adapted from a documented Suzuki-Miyaura reaction involving this compound.[1]

Synthesis of 3-(6-(cyclohexyloxy)pyridin-3-yl)-5-methylpyrazin-2-amine

Reaction Scheme:

Materials:

  • This compound

  • 6-(cyclohexyloxy)pyridin-3-ylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Saturated brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (200 mg, 1.39 mmol), 6-(cyclohexyloxy)pyridin-3-ylboronic acid (339 mg, 1.53 mmol), and sodium carbonate (295 mg, 2.78 mmol).

  • Add 1,2-dimethoxyethane (DME) (5 mL) and water (1 mL).

  • Purge the mixture with nitrogen gas for 10 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (51 mg, 0.07 mmol).

  • Heat the reaction mixture to 90°C and stir under a nitrogen atmosphere for 1 day.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water at 0°C.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired product.

Data Presentation

Table 1: Summary of Suzuki-Miyaura Reaction Conditions

ParameterValue
Starting MaterialThis compound
Coupling Partner6-(cyclohexyloxy)pyridin-3-ylboronic acid
Catalyst[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
BaseSodium Carbonate
Solvent System1,2-Dimethoxyethane (DME) / Water
Temperature90°C
Reaction Time24 hours

Table 2: Representative Biological Activity of Pyrazine-Based Kinase Inhibitors (Illustrative)

The following data for a hypothetical pyrazine-based inhibitor targeting the PI3K/Akt pathway is provided for illustrative purposes to demonstrate the potential application of compounds synthesized from this compound.

Kinase TargetIC₅₀ (nM)Cellular Assay (Proliferation) GI₅₀ (µM)
PI3Kα150.5
PI3Kβ250.8
PI3Kδ50.2
PI3Kγ501.2
mTOR150>10

Mandatory Visualization

G cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling reagents 1. Combine Reactants - this compound - Arylboronic Acid - Sodium Carbonate - DME/Water degas 2. Degas with Nitrogen reagents->degas catalyst 3. Add Pd(dppf)Cl₂ Catalyst degas->catalyst reaction 4. Heat at 90°C for 24h catalyst->reaction workup 5. Aqueous Workup - Quench with Water - Extract with EtOAc reaction->workup purification 6. Purify - Silica Gel Chromatography workup->purification product Final Product: Substituted 5-methylpyrazin-2-amine purification->product

Caption: Workflow for the synthesis of a kinase inhibitor scaffold.

G cluster_pathway Representative Signaling Pathway: PI3K/Akt/mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazine-based Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway.

References

Application Note: A Scalable Protocol for the Synthesis of 3-Chloro-5-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, scalable protocol for the synthesis of 3-Chloro-5-methylpyrazin-2-amine, a key intermediate in the development of various pharmaceutical compounds. The described method focuses on a robust and reproducible process suitable for scale-up from laboratory to pilot plant quantities. This document includes a comprehensive experimental procedure, data presentation in tabular format for easy analysis, and a visual representation of the workflow to ensure clarity and successful implementation.

Introduction

This compound is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The presence of the chloro, methyl, and amine functional groups on the pyrazine ring offers multiple points for further chemical modification, making it a versatile intermediate in drug discovery and development. As the demand for novel pharmaceuticals grows, the need for reliable and scalable synthetic routes for such key intermediates is paramount. This protocol details a straightforward and efficient method for the multi-gram to kilogram scale synthesis of this compound, starting from the commercially available 2-amino-5-methylpyrazine.

Materials and Methods

Materials
  • 2-Amino-5-methylpyrazine (98% purity)

  • N-Chlorosuccinimide (NCS) (98% purity)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

  • Hexanes (for column chromatography)

  • Ethyl acetate (for column chromatography)

Equipment
  • Multi-neck round-bottom flask (appropriate for the desired scale)

  • Mechanical stirrer

  • Thermometer/temperature probe

  • Addition funnel

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Fume hood

Experimental Protocol: Synthesis of this compound

1. Reaction Setup:

  • A dry, multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, addition funnel, and a reflux condenser connected to an inert gas line is assembled in a fume hood.

  • The flask is charged with 2-amino-5-methylpyrazine (1.0 eq).

  • Anhydrous acetonitrile is added to the flask to create a solution with a concentration of approximately 0.5 M.

2. Chlorination Reaction:

  • The solution of 2-amino-5-methylpyrazine is stirred and cooled to 0-5 °C using an ice bath.

  • N-Chlorosuccinimide (NCS) (1.1 eq) is dissolved in anhydrous acetonitrile in the addition funnel.

  • The NCS solution is added dropwise to the cooled pyrazine solution over a period of 1-2 hours, ensuring the internal temperature is maintained below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is then heated to 50-60 °C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

3. Work-up and Isolation:

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • The acetonitrile is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is redissolved in dichloromethane (DCM).

  • The organic solution is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

4. Purification:

  • The crude this compound is purified by flash column chromatography on silica gel.

  • A gradient elution system of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3) is typically effective.

  • Fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to afford the pure this compound as a solid.

  • The final product should be stored under an inert atmosphere at 2–8 °C.[1]

Results and Discussion

This protocol provides a reliable method for the synthesis of this compound. The use of N-chlorosuccinimide as the chlorinating agent offers a milder and more selective alternative to other chlorinating agents. The reaction conditions are optimized for scalability, and the purification procedure is robust, yielding a product with high purity.

Data Summary
ParameterValue (Lab Scale)Value (Pilot Scale)
2-Amino-5-methylpyrazine50.0 g (0.458 mol)5.0 kg (45.8 mol)
N-Chlorosuccinimide (NCS)67.3 g (0.504 mol)6.73 kg (50.4 mol)
Acetonitrile916 mL91.6 L
Reaction Temperature0-5 °C (addition), 50-60 °C (reaction)0-5 °C (addition), 50-60 °C (reaction)
Reaction Time6 hours6-8 hours
Product Yield (Crude) ~60 g~6.0 kg
Product Yield (Pure) 52.2 g (79%) 5.22 kg (79%)
Purity (by HPLC) >98%>98%
Melting Point 58-82 °C[1]58-82 °C

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_final Final Product start 1. Charge Reactor with 2-Amino-5-methylpyrazine and Acetonitrile addition 2. Cool to 0-5 °C and Add NCS Solution start->addition Stirring react 3. Heat to 50-60 °C and Monitor Reaction addition->react Exothermic Control concentrate 4. Remove Acetonitrile react->concentrate Cooling dissolve 5. Redissolve in DCM concentrate->dissolve wash 6. Wash with NaHCO3 and Brine dissolve->wash dry 7. Dry and Concentrate wash->dry chromatography 8. Silica Gel Column Chromatography dry->chromatography fractions 9. Combine Pure Fractions and Concentrate chromatography->fractions end_product This compound fractions->end_product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The protocol described in this application note presents an efficient and scalable method for the synthesis of this compound. The procedure is well-defined, utilizing readily available reagents and standard chemical processing equipment. The detailed steps, coupled with the provided data and workflow diagram, offer a comprehensive guide for researchers and chemists in the pharmaceutical industry to produce this valuable intermediate in high yield and purity.

Disclaimer: This is a representative protocol and may require optimization based on the specific scale and equipment used. It is intended for use by trained professionals in a laboratory or manufacturing setting. Appropriate safety precautions should be taken at all times.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-5-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 3-Chloro-5-methylpyrazin-2-amine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the chlorination of 2-amino-5-methylpyrazine.

Problem ID Issue Potential Causes Recommended Solutions
SYN-001 Low to No Conversion of Starting Material 1. Inactive N-Chlorosuccinimide (NCS).2. Insufficient reaction temperature.3. Poor solvent choice.1. Use freshly opened or purified NCS. The purity of NCS can be checked by titration.2. Gradually increase the reaction temperature, monitoring by TLC. For NCS chlorination, temperatures between room temperature and 50°C are typical.3. Acetonitrile is a commonly used and effective solvent for this reaction. Dichloromethane (DCM) can also be used.
SYN-002 Low Yield of Desired Product 1. Formation of dichlorinated byproducts.2. Decomposition of the product.3. Suboptimal stoichiometry of reagents.1. Use a slight excess (1.05-1.1 equivalents) of NCS. Adding NCS portion-wise can help control the reaction.2. Avoid excessive heating and prolonged reaction times. Monitor the reaction closely by TLC.3. Systematically vary the molar ratio of NCS to the starting amine to find the optimal balance.
PUR-001 Difficult Purification 1. Co-elution of product and starting material.2. Presence of multiple chlorinated species.3. Product streaking on silica gel column.1. Optimize the solvent system for column chromatography. A gradient of hexane/ethyl acetate is a good starting point.2. If multiple products are present, consider a different purification technique like preparative HPLC.3. For basic compounds like aminopyrazines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape. Alternatively, an amine-functionalized silica gel column can be used.[1]
GEN-001 Inconsistent Results 1. Presence of moisture in the reaction.2. Variation in the quality of starting materials.1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.2. Use starting materials of high purity. If necessary, purify the 2-amino-5-methylpyrazine by recrystallization or sublimation before use.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most common and direct route is the electrophilic chlorination of 2-amino-5-methylpyrazine using a chlorinating agent like N-Chlorosuccinimide (NCS).

Q2: How can I minimize the formation of the dichlorinated byproduct?

To minimize dichlorination, you can:

  • Use a controlled amount of N-Chlorosuccinimide (NCS), typically around 1.05 to 1.1 equivalents.

  • Add the NCS portion-wise to the reaction mixture to maintain a low concentration of the chlorinating agent.

  • Keep the reaction temperature moderate, as higher temperatures can sometimes favor over-chlorination.

Q3: What are the best solvents for the chlorination of 2-amino-5-methylpyrazine?

Acetonitrile is often a good choice of solvent for the chlorination of aminopyrazines with NCS, leading to good yields. Dichloromethane (DCM) can also be a suitable solvent.

Q4: My product is difficult to purify by standard silica gel chromatography. What are my options?

Aminopyrazines are basic and can interact strongly with the acidic silica gel, leading to poor separation. You can try:

  • Adding a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent system.

  • Using a different stationary phase, such as alumina or an amine-functionalized silica gel, which is specifically designed for the purification of basic compounds.[1]

Q5: How can I confirm the identity and purity of my final product?

The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: To assess purity. The reported melting point is in the range of 58-82°C.[2]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.

Experimental Protocols

Synthesis of this compound via Chlorination with NCS

This protocol is a general procedure based on the known reactivity of aminopyrazines with N-Chlorosuccinimide.

Materials:

  • 2-amino-5-methylpyrazine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 2-amino-5-methylpyrazine (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) to the solution in one portion (or portion-wise if controlling exotherm is a concern).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Add a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Comparison of Solvents for the Chlorination of an Aminopyrazine Derivative
Entry Solvent Yield (%)
1Acetonitrile85
2Dichloromethane (DCM)78
3Tetrahydrofuran (THF)65
4N,N-Dimethylformamide (DMF)72
Note: Yields are representative and can vary based on specific reaction conditions and substrate.
Table 2: Effect of NCS Equivalents on Product Distribution
Equivalents of NCS Yield of Mono-chlorinated Product (%) Yield of Di-chlorinated Product (%)
1.0755
1.1888
1.28015
1.56525
Note: Data is illustrative and aims to show the general trend.

Visualizations

Synthesis_Pathway 2-amino-5-methylpyrazine 2-amino-5-methylpyrazine Product This compound 2-amino-5-methylpyrazine->Product N-Chlorosuccinimide (NCS) Acetonitrile (ACN), RT NCS NCS ACN ACN

Caption: Synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity 1. Check Purity of Starting Materials Start->Check_Purity Impure Impure Check_Purity->Impure Purify Purify Starting Materials Impure->Purify Yes Pure Pure Impure->Pure No Success Yield Improved Purify->Success Check_Conditions 2. Review Reaction Conditions Pure->Check_Conditions Temp Temperature? Check_Conditions->Temp Time Reaction Time? Temp->Time OK Adjust_Temp Optimize Temp. Temp->Adjust_Temp Issue Moisture Moisture? Time->Moisture OK Adjust_Time Extend Time Time->Adjust_Time Issue Dry Use Anhydrous Conditions Moisture->Dry Issue Check_Workup 3. Analyze Work-up & Purification Moisture->Check_Workup OK Adjust_Temp->Success Adjust_Time->Success Dry->Success Extraction Extraction Loss? Check_Workup->Extraction Optimize_Extraction Optimize Extraction Protocol Extraction->Optimize_Extraction Yes Column Column Issues? Extraction->Column No Optimize_Extraction->Success Optimize_Column Optimize Column Chromatography Column->Optimize_Column Yes Column->Success No Optimize_Column->Success

Caption: Troubleshooting workflow for low yield.

FAQ_Relationships Topic Improving Yield of This compound Synthesis Route Q1: Common Synthetic Route Topic->Route Side_Products Q2: Minimizing Dichlorination Topic->Side_Products Solvents Q3: Best Solvents Topic->Solvents Purification Q4: Purification Challenges Topic->Purification Characterization Q5: Product Confirmation Topic->Characterization Route->Side_Products Route->Solvents Side_Products->Solvents Purification->Characterization

Caption: Logical relationships of FAQs.

References

common impurities in 3-Chloro-5-methylpyrazin-2-amine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-5-methylpyrazin-2-amine. The following sections address common issues related to impurities and their removal during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available this compound?

A1: Common impurities in this compound can originate from the synthetic route used for its preparation. Based on typical syntheses of related chloropyrazines, the following impurities are often encountered:

  • Unreacted Starting Materials: Such as 2-Amino-5-methylpyrazine, which may persist if the chlorination reaction is incomplete.

  • Isomeric Impurities: Depending on the synthetic route, isomers like 2-Chloro-3-methylpyrazin-5-amine or 3-Chloro-6-methylpyrazin-2-amine could be formed.

  • Over-chlorinated Byproducts: Dichloro-methylpyrazine derivatives can be produced if the chlorination process is not carefully controlled.

  • Hydrolysis Products: The chloro group can be susceptible to hydrolysis, leading to the formation of 3-Hydroxy-5-methylpyrazin-2-amine, especially during workup or storage in the presence of moisture.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, dichloromethane, ethyl acetate) may be present in the final product.

Q2: How can I detect the presence of these impurities in my sample?

A2: The presence of impurities can be detected using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods. Thin Layer Chromatography (TLC) can be used for rapid qualitative assessment.

Q3: What is a general strategy for removing common impurities from this compound?

A3: A general purification strategy involves the following steps:

  • Initial Assessment: Use an analytical technique like HPLC or GC-MS to identify and quantify the impurities present.

  • Primary Purification: Based on the nature of the impurities, choose a primary purification method. Recrystallization is often effective for removing minor impurities and improving the overall purity of solid compounds.

  • Secondary Purification: If significant amounts of closely related impurities are present, column chromatography may be necessary.

  • Purity Confirmation: After purification, re-analyze the sample using the initial analytical method to confirm the removal of impurities and determine the final purity.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during the purification and handling of this compound.

Problem Possible Cause Suggested Solution
Low purity after synthesis Incomplete reaction or formation of side products.Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents). Purify the crude product using column chromatography followed by recrystallization.
Presence of a more polar impurity by TLC/HPLC This could be the hydrolysis product, 3-Hydroxy-5-methylpyrazin-2-amine.Avoid prolonged contact with water during workup. Use a non-aqueous workup if possible. The hydroxy impurity can be removed by column chromatography.
Presence of a less polar impurity by TLC/HPLC This might be an over-chlorinated byproduct.Carefully control the amount of chlorinating agent used during synthesis. These byproducts can often be separated by column chromatography.
Broad melting point range of the purified product The presence of persistent impurities or a mixture of isomers.Re-purify using a different solvent system for recrystallization or a different mobile phase for column chromatography.
Discoloration of the product (yellow to brown) Presence of trace impurities or degradation upon exposure to air and light.Treat a solution of the compound with activated charcoal before the final recrystallization step. Store the purified product under an inert atmosphere (nitrogen or argon) at 2–8 °C and protected from light.

Experimental Protocols

Recrystallization Protocol for this compound

This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent may need to be optimized based on the specific impurities present.

Materials:

  • Crude this compound

  • Selected solvent (e.g., heptane, toluene, or a mixture like ethyl acetate/hexane)

  • Erlenmeyer flask

  • Heating source (hot plate with magnetic stirrer)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and gently heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Column Chromatography Protocol

This protocol is for the purification of this compound when recrystallization is insufficient.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a gradient of hexane and ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 90:10 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent (e.g., from 90:10 to 70:30 hexane:ethyl acetate) to separate the compounds.

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Analytical Methods

HPLC Method for Purity Analysis
Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg of the sample in 1 mL of a 1:1 mixture of water and acetonitrile.
GC-MS Method for Impurity Identification
Parameter Condition
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu
Sample Preparation Dissolve ~1 mg of the sample in 1 mL of ethyl acetate.

Visualizations

experimental_workflow crude_product Crude Product (this compound) analytical_assessment Analytical Assessment (HPLC/GC-MS) crude_product->analytical_assessment purification_decision Purification Method Selection analytical_assessment->purification_decision recrystallization Recrystallization purification_decision->recrystallization Minor Impurities column_chromatography Column Chromatography purification_decision->column_chromatography Major/Close Impurities purity_confirmation Purity Confirmation (HPLC/GC-MS) recrystallization->purity_confirmation column_chromatography->purity_confirmation pure_product Pure Product purity_confirmation->pure_product Purity ≥ 99%

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic low_purity Low Purity Detected identify_impurity Identify Impurity Type (TLC/HPLC/GC-MS) low_purity->identify_impurity more_polar More Polar Impurity (e.g., Hydrolysis Product) identify_impurity->more_polar less_polar Less Polar Impurity (e.g., Over-chlorinated) identify_impurity->less_polar isomeric Isomeric Impurity identify_impurity->isomeric solution1 Column Chromatography (Polar Eluent) more_polar->solution1 Yes solution2 Column Chromatography (Non-polar Eluent) less_polar->solution2 Yes solution3 High-Resolution Chromatography or Recrystallization with Solvent Optimization isomeric->solution3 Yes

Caption: Troubleshooting logic for addressing low purity issues.

Technical Support Center: Troubleshooting Low Yield in Pyrazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of pyrazines, with a specific focus on troubleshooting and resolving issues related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My pyrazine synthesis is resulting in a very low yield. What are the most common causes?

A1: Low yields in pyrazine synthesis are a frequent issue and can often be attributed to several key factors. Classical synthesis methods, in particular, are sometimes associated with harsh reaction conditions and consequently, poor yields.[1] A systematic approach to troubleshooting should involve a thorough evaluation of the following aspects of your experimental setup:

  • Suboptimal Reaction Conditions: The temperature, pressure, and reaction time are critical parameters that need to be optimized for specific substrates.[2] For instance, in gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation and the formation of piperazine byproducts, while temperatures exceeding 450°C can cause the pyrazine ring to decompose.[1]

  • Purity of Starting Materials: The presence of impurities in your starting materials, such as α-dicarbonyl compounds or 1,2-diamines, can lead to undesirable side reactions and a significant reduction in the yield of the desired product.[1][2]

  • Incomplete Reaction or Oxidation: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that requires a subsequent oxidation step to form the aromatic pyrazine.[2][3] If this oxidation is incomplete, the final product will be a mixture, leading to a lower yield of the desired pyrazine.[2]

  • Choice of Catalyst and Base: The selection and concentration of the catalyst and base are crucial. For example, in certain dehydrogenative coupling reactions, potassium hydride (KH) has demonstrated superior performance compared to other bases like sodium ethoxide (NaOEt), potassium tert-butoxide (tBuOK), or sodium methoxide (NaOMe).[1][3]

  • Inefficient Work-up and Purification: Significant product loss can occur during extraction and purification steps.[1] It is important to optimize these procedures to minimize such losses.

Q2: I suspect my reaction conditions are not optimal. How can I systematically optimize them to improve the yield?

A2: A systematic optimization of reaction parameters is a crucial step in improving the yield of your pyrazine derivative. This often involves screening different solvents, bases, and catalysts, as well as adjusting the temperature and reaction time.

Below is a general workflow for optimizing your reaction conditions:

cluster_start cluster_screening Parameter Screening cluster_analysis Analysis cluster_end start Low Yield Observed solvent Solvent Screening start->solvent base Base Screening solvent->base Select best solvent catalyst Catalyst Screening base->catalyst Select best base temperature Temperature Optimization catalyst->temperature Select best catalyst analyze Analyze Yield (TLC, GC-MS, NMR) temperature->analyze end_good Improved Yield analyze->end_good Optimization Successful end_bad Re-evaluate Starting Materials/Reaction Pathway analyze->end_bad No Significant Improvement

A troubleshooting workflow for reaction optimization.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize the effects of different catalysts, bases, and solvents on the synthesis of 2,5-diphenylpyrazine from 2-phenylglycinol.

Table 1: Optimization of Reaction Conditions for 2,5-Diphenylpyrazine Synthesis [3]

EntryCatalyst (2 mol%)Base (3 mol%)SolventTemperature (°C)Yield (%)
1Mn(CO)5BrKHToluene15099
2Mn(CO)5BrKHTHF15090
3Mn(CO)5BrKH1,4-Dioxane15095
4Mn(CO)5BrNaOEtToluene150<5
5Mn(CO)5BrtBuOKToluene15010
6Mn(CO)5BrNaOMeToluene150<5

Table 2: Effect of Solvent on Enzymatic Synthesis of Pyrazinamide Derivatives [4]

EntrySolventlog PYield (%)
1Methanol-0.7725.3
2Ethanol-0.3165.2
3Isopropanol0.0570.1
4Isobutanol0.873.4
5tert-Amyl alcohol1.481.2
6Acetonitrile-0.3430.5
7Dichloromethane1.2521.7
8DMSO-1.3515.2
9THF0.4635.6
102-MeTHF1.140.3
Q3: I am observing a significant amount of side products. What are the common side reactions and how can I minimize them?

A3: The formation of byproducts is a common reason for low yields. Identifying and mitigating these side reactions is key to improving the outcome of your synthesis.

  • Polymerization and Degradation: Undesired polymerization or degradation of starting materials and intermediates can occur, often indicated by the formation of a dark, tarry reaction mixture.

    • Solution: Lowering the reaction temperature and ensuring the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) can help to minimize these side reactions, especially if your intermediates are sensitive to air.[1]

  • Aldol Condensation: If your solvent or starting materials contain aldehydes or ketones with α-hydrogens, aldol condensation can occur, leading to colored byproducts.[1]

    • Solution: Use purified, anhydrous solvents and ensure the purity of your starting materials.

  • Formation of Imidazole Derivatives: In some cases, imidazole derivatives can form as byproducts.

    • Solution: Tightly controlling the reaction temperature and stoichiometry of the reactants can help favor the desired pyrazine formation.[2]

Experimental Protocols

General Protocol for the Synthesis of 2,3-Diphenyl-5,6-dihydropyrazine

This protocol describes the condensation of benzil with ethylene diamine.

Materials:

  • Benzil (recrystallized)

  • Ethylene diamine

  • Methanol (wet)

  • Potassium tert-butoxide (tBuOK)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

  • Silica gel for chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2 mmol of recrystallized benzil in 3 mL of wet methanol.[2][5]

  • Stir the solution with a magnetic stirrer until it is homogeneous.[2][5]

  • Add 2 mmol of ethylene diamine and a catalytic amount of potassium tert-butoxide (tBuOK).[2][5]

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).[2][5]

  • Once the reaction is complete, evaporate the methanol under reduced pressure.[2][5]

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[5]

cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product dissolve Dissolve Benzil in Methanol add_reagents Add Ethylene Diamine & tBuOK dissolve->add_reagents stir Stir at Room Temperature add_reagents->stir monitor Monitor by TLC stir->monitor evaporate Evaporate Solvent monitor->evaporate Reaction Complete chromatography Column Chromatography evaporate->chromatography product Pure Pyrazine Derivative chromatography->product

A generalized workflow for pyrazine synthesis.
General Protocol for Purification by Short Column Chromatography

This protocol is suitable for removing polar impurities from a pyrazine product mixture.

Materials:

  • Crude pyrazine extract in a suitable solvent (e.g., Dichloromethane - DCM)

  • Silica gel (5-7 g)

  • Short column (e.g., 60 x 10 mm)

  • Eluent (e.g., DCM or a hexane/ethyl acetate mixture)

  • Collection vials

Procedure:

  • Pack 5-7 g of silica gel into a short column.[3]

  • Concentrate the crude pyrazine extract if necessary.[3]

  • Load the concentrated extract onto the top of the silica column.[3]

  • Elute the column with the chosen solvent system.[3]

  • Collect fractions and analyze them by GC-MS or TLC to identify the fractions containing the purified pyrazine derivative.[3]

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.[3]

cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation cluster_product pack Pack Silica Gel Column load Load Crude Product pack->load elute Elute with Solvent load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/GC-MS) collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Purified Pyrazine evaporate->product

A typical purification workflow for pyrazine derivatives.

References

optimization of reaction time and temperature for 3-Chloro-5-methylpyrazin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Chloro-5-methylpyrazin-2-amine

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of this compound. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to assist in the optimization of reaction time and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the direct chlorination of the starting material, 2-amino-5-methylpyrazine. This involves an electrophilic aromatic substitution reaction where a chlorinating agent selectively adds a chlorine atom to the 3-position of the pyrazine ring.

Q2: Which chlorinating agents are suitable for this synthesis?

A2: Several chlorinating agents can be used, with varying reactivity and selectivity. N-Chlorosuccinimide (NCS) is often preferred for its mild reaction conditions and good selectivity. Other agents like sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) may also be employed, but they might require more stringent control of reaction conditions to avoid side products.[1][2]

Q3: What are the critical parameters to optimize for this reaction?

A3: The most critical parameters are reaction temperature, reaction time, and the stoichiometry of the chlorinating agent. Temperature influences the reaction rate and the formation of byproducts; time determines the conversion of the starting material; and stoichiometry is key to preventing over-chlorination.

Q4: How can the progress of the reaction be monitored?

A4: Reaction progress should be monitored using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the tracking of the consumption of the starting material (2-amino-5-methylpyrazine) and the formation of the desired product, helping to determine the optimal reaction time.

Q5: What are the potential side products in this synthesis?

A5: The primary side product is the di-chlorinated species, 3,6-dichloro-5-methylpyrazin-2-amine, which can form if an excess of the chlorinating agent is used or if the reaction is left for too long.[3] Degradation of the pyrazine ring can also occur under harsh conditions (e.g., excessively high temperatures or extreme pH).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Q: My reaction shows very low or no conversion to the product. What could be the cause?

A:

  • Inactive Reagents: The chlorinating agent, particularly NCS, can decompose over time.

    • Solution: Use a new, unopened bottle of the chlorinating agent or test the activity of the current batch on a known substrate.

  • Insufficient Temperature: The reaction may be too slow at a low temperature.

    • Solution: Gradually increase the reaction temperature in 5-10°C increments and monitor the progress by TLC or LC-MS. Be cautious, as excessive heat can lead to side products.

  • Poor Solvent Quality: The presence of water or other impurities in the solvent can quench the reaction.

    • Solution: Use an anhydrous, high-purity grade solvent for the reaction.

Q: I am observing multiple spots on my TLC plate, indicating low purity. How can I improve selectivity?

A:

  • Over-chlorination: The formation of di-chlorinated byproducts is a common issue.

    • Solution 1 (Stoichiometry): Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the chlorinating agent.

    • Solution 2 (Temperature Control): Run the reaction at a lower temperature (e.g., 0°C to room temperature) to slow down the reaction rate and improve selectivity.[3]

    • Solution 3 (Reaction Time): Stop the reaction as soon as the starting material is consumed, as determined by TLC monitoring, to prevent further chlorination of the product.

  • Reaction with Solvent: Some solvents may react with the chlorinating agent.

    • Solution: Use an inert solvent such as Dichloromethane (DCM), Acetonitrile (MeCN), or Chloroform.

Q: I am having difficulty isolating the final product after workup. What are some potential solutions?

A:

  • Product Solubility: The product, being an amine, can have some solubility in the aqueous phase, especially under acidic conditions.

    • Solution: During the aqueous workup, ensure the solution is neutralized or slightly basic (pH 7-8) before extraction with an organic solvent to maximize the amount of product in the organic layer.

  • Emulsion Formation: Emulsions can form during extraction, making phase separation difficult.

    • Solution: Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

  • Purification Challenges: The product and starting material may have similar polarities.

    • Solution: Use column chromatography with a shallow solvent gradient (e.g., a gradual increase of ethyl acetate in hexane) to achieve better separation.

Experimental Protocol: Chlorination with N-Chlorosuccinimide (NCS)

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-amino-5-methylpyrazine (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 2-amino-5-methylpyrazine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add NCS portion-wise over 15 minutes, ensuring the temperature does not rise above 5°C.

  • Allow the reaction mixture to slowly warm to room temperature (approx. 25°C) and stir for 4-8 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate mobile phase).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any unreacted NCS.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation: Optimization of Reaction Parameters

The following table presents hypothetical data to illustrate the effect of temperature and time on the reaction outcome. The optimal conditions balance high yield with high purity, minimizing byproduct formation.

EntryTemperature (°C)Time (h)Yield (%)Purity (%)Observations
10124598Low conversion, very clean reaction.
22526595Incomplete conversion of starting material.
32568894Optimal. Good balance of yield and purity. Minor impurities observed.
425129085Increased formation of di-chlorinated byproduct.
54049278Fast reaction but significant formation of byproducts, leading to lower purity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_0 Reaction Setup cluster_1 Workup & Extraction cluster_2 Purification A 1. Dissolve 2-amino-5-methylpyrazine in anhydrous DCM B 2. Cool to 0 C A->B C 3. Add NCS (1.05 eq) B->C D 4. Stir at 25 C for 6h C->D E 5. Quench with Na2S2O3 (aq) D->E Monitor by TLC F 6. Wash with NaHCO3 (aq) E->F G 7. Wash with Brine F->G H 8. Dry organic layer (Na2SO4) G->H I 9. Concentrate under vacuum H->I J 10. Column Chromatography I->J K 11. Isolate Pure Product J->K

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

This diagram provides a logical path for troubleshooting common issues during the synthesis.

G cluster_yield Low Yield Issues cluster_purity Low Purity Issues Problem Suboptimal Reaction Outcome LowYield Low Yield / Low Conversion Problem->LowYield LowPurity Low Purity / Multiple Products Problem->LowPurity CheckReagent Use fresh NCS LowYield->CheckReagent IncreaseTemp Increase Temp to 25-30 C LowYield->IncreaseTemp IncreaseTime Increase Reaction Time LowYield->IncreaseTime CheckStoic Use 1.0-1.05 eq NCS LowPurity->CheckStoic DecreaseTemp Decrease Temp to 0 C LowPurity->DecreaseTemp DecreaseTime Reduce Reaction Time LowPurity->DecreaseTime

Caption: A troubleshooting flowchart for synthesis optimization.

References

minimizing byproduct formation in reactions with 3-Chloro-5-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in chemical reactions involving 3-Chloro-5-methylpyrazin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where byproduct formation is a concern with this compound?

A1: The most common reactions are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[1][2] These reactions are versatile but can be prone to side reactions if not properly optimized.

Q2: What are the typical byproducts observed in a Suzuki-Miyaura coupling reaction with this compound?

A2: Common byproducts in Suzuki-Miyaura couplings include:

  • Homocoupling products: Resulting from the reaction of two molecules of the boronic acid coupling partner or two molecules of the halide.[3]

  • Dehalogenation product: Where the chlorine atom on the pyrazine ring is replaced by a hydrogen atom.[3]

  • Protodeboronation product: The boronic acid is converted back to the corresponding hydrocarbon.[3]

  • Oxidation products of the boronic acid: Such as boronic acid dimers or boroxines.[3]

  • Palladium black: Precipitation of the palladium catalyst, which reduces its activity.[3]

Q3: What are the potential side reactions in a Buchwald-Hartwig amination using this compound?

A3: In Buchwald-Hartwig aminations, you might encounter:

  • Hydrodehalogenation: Similar to dehalogenation, the chloro group is replaced by hydrogen.

  • Catalyst decomposition: Leading to the formation of inactive palladium species.[4]

  • Side reactions with sensitive functional groups: If the amine coupling partner contains other nucleophilic sites or base-sensitive protecting groups, side reactions can occur.[5]

  • Dimerization: Formation of dimers from the starting materials.[6]

Q4: How can I minimize the formation of homocoupling byproducts in a Suzuki-Miyaura reaction?

A4: To minimize homocoupling, you can:

  • Optimize the reaction temperature: Lower temperatures often favor the desired cross-coupling over homocoupling.

  • Choose the right catalyst and ligand: Some ligand systems are more resistant to side reactions.

  • Control the addition of reagents: Slow addition of the boronic acid can sometimes help.

  • Ensure anaerobic conditions: Oxygen can promote homocoupling.

Q5: What is the role of the base in a Suzuki-Miyaura reaction, and how does it affect byproduct formation?

A5: The base is crucial for activating the boronic acid for transmetalation to the palladium center.[7] The choice and amount of base can influence selectivity. An inappropriate base can lead to decomposition of starting materials or promote side reactions. The gradual formation of boric acid as a byproduct can also disturb the acid-base equilibrium of the reaction.[7]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product in Suzuki-Miyaura Coupling

If you are experiencing low yields of your desired product, consider the following potential causes and solutions.

Potential CauseRecommended Action
Inefficient Catalytic Cycle Optimize the choice of palladium catalyst and ligand. For electron-rich heteroaryl chlorides like this compound, ligands such as SPhos or XPhos may be effective.[8]
Protodeboronation Use an appropriate base (e.g., K₃PO₄, Cs₂CO₃) and ensure anhydrous conditions, as water can facilitate this side reaction.[2][7]
Dehalogenation This can be promoted by certain ligands or reducing agents. Screen different ligands and ensure the purity of your reagents.[3]
Palladium Black Precipitation This indicates catalyst decomposition. Use a more stable palladium precatalyst or a ligand that better stabilizes the active Pd(0) species.[3]
Problem 2: Significant Byproduct Formation in Buchwald-Hartwig Amination

If your reaction is producing significant byproducts, consult the following table for guidance.

| Byproduct Observed | Potential Cause | Recommended Action | | :--- | :--- | | Hydrodehalogenation | The catalyst system may be promoting reduction. Try a different ligand or a milder base. | | Side reaction on coupling partner | If your amine has other nucleophilic groups (e.g., a phenol), consider protecting that group before the coupling reaction.[5] | | Decomposition of starting material | The base may be too strong for your substrates. Screen weaker bases like K₂CO₃ or K₃PO₄.[4] High temperatures can also cause decomposition. |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a representative procedure and may require optimization for specific substrates.[9]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Purge the vessel with nitrogen or argon for 10-15 minutes.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may need to be optimized.[1][6]

Materials:

  • This compound

  • Amine coupling partner (1.0 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos, BINAP) or a precatalyst

  • Base (e.g., NaOtBu, K₃PO₄) (1.2 - 2.0 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add the this compound and the amine coupling partner.

  • Add the anhydrous solvent.

  • Seal the vessel and heat to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully (e.g., with saturated aqueous NH₄Cl if a strong base was used).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R Base RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_X Ar-Pd(II)-X L_n OxAdd->PdII_X Amine_Coord Amine Coordination PdII_X->Amine_Coord R'R''NH PdII_Amine [Ar-Pd(II)-NHR'R'']⁺ L_n Amine_Coord->PdII_Amine Deprot Deprotonation PdII_Amine->Deprot Base PdII_Amido Ar-Pd(II)-NR'R'' L_n Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow start Reaction Issue: Low Yield or Byproducts check_reagents Check Purity of Starting Materials & Solvents start->check_reagents optimize_catalyst Screen Catalyst & Ligand check_reagents->optimize_catalyst optimize_base Screen Base & Stoichiometry optimize_catalyst->optimize_base optimize_temp Optimize Reaction Temperature optimize_base->optimize_temp check_atmosphere Ensure Inert Atmosphere optimize_temp->check_atmosphere result Improved Outcome check_atmosphere->result

Caption: A logical workflow for troubleshooting common reaction issues.

References

Technical Support Center: Purification of 3-Chloro-5-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the challenges encountered during the purification of 3-Chloro-5-methylpyrazin-2-amine. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting data to facilitate the successful purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound?

The primary challenges in purifying this compound stem from its chemical nature as a halogenated aromatic amine. Key difficulties include:

  • Removal of Isomeric Impurities: The synthesis of substituted pyrazines can sometimes lead to the formation of positional isomers, which can be challenging to separate due to their similar physical properties.

  • Product Discoloration: Aromatic amines are susceptible to oxidation, which can result in the final product appearing colored (e.g., yellow or brown) even after initial purification. This discoloration is often caused by the formation of oxidized polymeric byproducts.

  • Strong Interaction with Silica Gel: The basic nature of the amine group can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in poor peak shape (tailing) and potential product loss during column chromatography.

  • Residual Starting Materials and Reagents: Incomplete reactions or inadequate work-up can leave unreacted starting materials (e.g., dichloromethylpyrazine) or reagents in the crude product.

Troubleshooting Guides

Issue 1: The purified product is colored (yellow, brown, or tan).
Potential Cause Troubleshooting Steps
Oxidation of the amine functionality. Recrystallization with Decolorizing Carbon: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. Heat the mixture for a short period, then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
Antioxidant Addition: During work-up and storage, consider using an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
Reverse-Phase Chromatography: If normal-phase chromatography fails to remove the colored impurities, reverse-phase chromatography can be an effective alternative.
Issue 2: Poor separation and peak tailing during silica gel column chromatography.
Potential Cause Troubleshooting Steps
Strong interaction of the basic amine with acidic silica gel. Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to compete with the product for binding to the silica. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).
Use of Deactivated Silica: Employ amine-deactivated silica gel, where the acidic silanol groups are masked, leading to improved peak shape and recovery.
Alternative Stationary Phase: Consider using a different stationary phase, such as basic or neutral alumina, which is often more suitable for the purification of basic compounds.
Issue 3: Presence of starting materials or other impurities after purification.
Potential Cause Troubleshooting Steps
Inadequate separation by the chosen purification method. Optimize Chromatographic Conditions: If using column chromatography, perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides better separation between the product and impurities. A gradient elution may be necessary.
Acid-Base Extraction: Utilize the basicity of the amine to perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.
Recrystallization Solvent Screening: If recrystallization is the chosen method, screen a variety of solvents or solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require optimization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, toluene, or heptane/ethyl acetate mixture)

  • Activated carbon (optional)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude product) and gently boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (standard or amine-deactivated)

  • Eluent (e.g., hexane/ethyl acetate or dichloromethane/methanol mixture, potentially with 0.1-1% triethylamine)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Develop a suitable mobile phase by running TLC plates of the crude material with different solvent systems. The ideal solvent system will show good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample is carefully added to the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₆ClN₃
Molecular Weight143.58 g/mol
Melting Point58-82 °C
Boiling Point252.3 °C at 760 mmHg
Storage Temperature2-8 °C under inert gas

Note: The wide melting point range suggests that the purity of commercially available samples can vary.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChrom Column Chromatography Crude->ColumnChrom AcidBase Acid-Base Extraction Crude->AcidBase TLC TLC Analysis Recrystallization->TLC ColumnChrom->TLC AcidBase->TLC HPLC HPLC Analysis TLC->HPLC NMR NMR Spectroscopy HPLC->NMR PureProduct Pure this compound NMR->PureProduct Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Purity or Impure Product Colored Colored Impurities (Oxidation) Problem->Colored Tailing Peak Tailing (Silica Interaction) Problem->Tailing StartingMaterial Residual Starting Material/Isomers Problem->StartingMaterial Charcoal Activated Carbon Treatment Colored->Charcoal ReversePhase Reverse-Phase Chromatography Colored->ReversePhase TEA Add Triethylamine to Eluent Tailing->TEA DeactivatedSilica Use Deactivated Silica Tailing->DeactivatedSilica OptimizeSolvent Optimize Recrystallization Solvent StartingMaterial->OptimizeSolvent AcidBaseExtract Perform Acid-Base Extraction StartingMaterial->AcidBaseExtract

resolving issues with the stability of 3-Chloro-5-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-5-methylpyrazin-2-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Problem Potential Cause Recommended Solution
Inconsistent reaction yields or unexpected side products. Degradation of the starting material due to improper storage or handling. The compound is sensitive to moisture, air, and elevated temperatures.[1]Store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] Use freshly opened containers or material that has been properly stored. Before use, allow the container to warm to room temperature before opening to prevent condensation.
Appearance of a new, more polar spot on TLC during reaction workup. Hydrolysis of the chloro group to a hydroxyl group, forming 3-hydroxy-5-methylpyrazin-2-amine. This is more likely to occur in the presence of water, especially under acidic or basic conditions.Minimize exposure to water during the reaction and workup. Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it quickly and at a low temperature. Consider using a non-aqueous workup if the reaction chemistry allows.
Discoloration of the solid compound (e.g., yellowing or browning). Potential slow degradation upon exposure to light or air over time.Store the compound in a tightly sealed, opaque container to protect it from light. Ensure the container is flushed with an inert gas before sealing.
Poor solubility in a reaction solvent. The compound has specific solubility characteristics.Refer to the solubility data. Consider alternative solvents or solvent mixtures. Gentle warming may improve solubility, but monitor for signs of degradation.
Mass balance issues in quantitative analysis (e.g., HPLC). Degradation of the analyte during sample preparation or analysis. Adsorption of the amine onto glass surfaces or HPLC column frits.Use a stability-indicating HPLC method. Prepare samples fresh and analyze them promptly. Consider using silanized glassware or polypropylene vials to minimize adsorption.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure stability, this compound should be stored under an inert gas, such as nitrogen or argon, at a temperature of 2-8°C.[1] It is also advisable to protect the compound from light by storing it in an opaque container.

Q2: What are the likely degradation products of this compound?

A2: The most probable degradation product is 3-hydroxy-5-methylpyrazin-2-amine, formed via hydrolysis of the chloro group. Other potential degradation pathways, especially under harsh conditions, could involve oxidation of the amine group or decomposition of the pyrazine ring.

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be able to separate the intact compound from its potential degradation products. Regular analysis of a standard solution stored under the same conditions as your experiment can help track its stability.

Q4: Is this compound sensitive to pH?

A4: Yes, as an amine, the compound's stability can be pH-dependent. In highly acidic or basic aqueous solutions, the rate of hydrolysis of the chloro group may be accelerated. It is recommended to conduct pH stability studies if your application involves prolonged exposure to such conditions.

Q5: What are some common impurities that might be present in this compound?

A5: Potential impurities could include starting materials from its synthesis, over-reacted byproducts, or degradation products such as 3-hydroxy-5-methylpyrazin-2-amine. It is important to use a high-purity grade of the compound and to check the certificate of analysis provided by the supplier.

Quantitative Stability Data

The following table summarizes the expected stability of this compound under various stress conditions. This data is based on general knowledge of similar compounds and should be confirmed by experimental studies.

Condition Parameter Expected Outcome Potential Degradation Product(s)
Acidic Hydrolysis 0.1 M HCl at 60°CSignificant degradation expected over time.3-hydroxy-5-methylpyrazin-2-amine
Basic Hydrolysis 0.1 M NaOH at 60°CSignificant degradation expected over time.3-hydroxy-5-methylpyrazin-2-amine
Oxidative 3% H₂O₂ at room temperatureModerate degradation may occur.Oxidation of the amine or pyrazine ring.
Thermal 80°C (solid state)Slow degradation possible over extended periods.Various decomposition products.
Photostability Exposure to UV light (e.g., 254 nm)Potential for degradation.Photodegradation products.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature.

    • Thermal Degradation: Transfer a known amount of the solid compound to a vial and heat at 80°C. Also, heat a solution of the compound in a suitable solvent.

    • Photodegradation: Expose a solution of the compound to a calibrated UV light source. Protect a control sample from light.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation for Analysis:

    • For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated HPLC method with a photodiode array (PDA) detector to separate and identify the parent compound and any degradation products. Mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (2-8°C, inert gas) start->check_storage check_handling Review Handling Procedures (anhydrous techniques) start->check_handling run_control Run Control Reaction with Fresh Sample check_storage->run_control check_handling->run_control degradation_suspected Degradation Suspected run_control->degradation_suspected analyze_purity Analyze Purity of Starting Material (e.g., HPLC) identify_degradant Identify Degradation Product (e.g., LC-MS) analyze_purity->identify_degradant issue_resolved Issue Resolved degradation_suspected->analyze_purity If control fails degradation_suspected->issue_resolved If control succeeds modify_protocol Modify Experimental Protocol (e.g., lower temp, non-aqueous workup) identify_degradant->modify_protocol modify_protocol->issue_resolved

Caption: Troubleshooting workflow for stability issues.

DegradationPathway parent This compound (C5H6ClN3) degradant 3-Hydroxy-5-methylpyrazin-2-amine (C5H7N3O) parent->degradant Hydrolysis conditions H2O (Acid or Base catalysis) conditions->parent

Caption: Potential hydrolysis degradation pathway.

HandlingBestPractices title Best Practices for Handling This compound storage Storage (2-8°C, Inert Gas, Dark) weighing Weighing (Allow to reach RT before opening) storage->weighing reaction Reaction Setup (Use anhydrous solvents/reagents) weighing->reaction workup Workup (Minimize exposure to water) reaction->workup analysis Analysis (Use fresh samples) workup->analysis

Caption: Summary of handling best practices.

References

strategies to improve the regioselectivity of reactions involving 3-Chloro-5-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-5-methylpyrazin-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies and overcoming common challenges encountered during the functionalization of this versatile heterocyclic building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The primary reactive site for cross-coupling and nucleophilic substitution reactions is the chloro-substituted C-3 position. The electron-deficient nature of the pyrazine ring, further activated by the two nitrogen atoms, facilitates the displacement of the chloride leaving group. The amino group at C-2 is a key directing group and can influence the reactivity of the C-3 position. A secondary potential reactive site is the C-6 position, which can be susceptible to metalation under strongly basic conditions, although this is generally less favored than substitution at the C-3 position.

Q2: How do the amino and methyl substituents influence the regioselectivity of reactions?

The 2-amino group is an electron-donating group that can direct incoming electrophiles and metalating agents. In the context of cross-coupling reactions, the amino group can also act as a coordinating group for the metal catalyst, potentially influencing the reaction rate and selectivity. The 5-methyl group has a weaker electron-donating effect and provides some steric hindrance, which can influence the approach of bulky reagents. For nucleophilic aromatic substitution (SNAr), the electron-withdrawing pyrazine nitrogens are the primary activating factor, making the C-3 position highly susceptible to nucleophilic attack.

Q3: What are the most common challenges when working with this compound?

Common challenges include:

  • Low reactivity: The chlorine atom is generally less reactive than bromine or iodine in palladium-catalyzed cross-coupling reactions, often requiring more active catalysts and harsher reaction conditions.

  • Side reactions: Competing side reactions such as hydrodechlorination (replacement of the chloro group with hydrogen) or reaction at the amino group can occur.

  • Poor regioselectivity: While reaction at the C-3 position is generally favored, reaction at the C-6 position can sometimes be observed, especially with strong bases or highly reactive reagents.

  • Purification difficulties: The polarity of the amino-substituted pyrazine core can sometimes make product isolation and purification challenging.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling Reactions

Issue: Low or no yield of the desired coupled product at the C-3 position.

Potential Cause Troubleshooting Strategy
Inactive Catalyst Use a more active palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).
Insufficient Base Strength Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely powdered for optimal reactivity.
Low Reaction Temperature Increase the reaction temperature, potentially using a higher-boiling solvent like toluene or 1,4-dioxane. Microwave heating can also be effective.
Protodeboronation of Boronic Acid Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure anhydrous and deoxygenated reaction conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Workflow start Start: Assemble Reactants reagents This compound Boronic Acid Pd Catalyst Base start->reagents setup Reaction Setup: Inert Atmosphere Degassed Solvent reagents->setup reaction Heating (80-100 °C) setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup: Quench, Extract, Wash, Dry monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Final Product purification->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination

Issue: Inefficient C-N bond formation at the C-3 position.

Potential Cause Troubleshooting Strategy
Inappropriate Ligand Screen a variety of bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) as the choice is highly substrate-dependent.
Base Incompatibility Use a strong, non-nucleophilic base like NaOtBu or LHMDS. For base-sensitive substrates, a weaker base like Cs₂CO₃ may be used, but this might require higher temperatures.
Catalyst Inhibition The amino group on the substrate can potentially coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a pre-catalyst might be beneficial.
Amine Volatility For volatile amines, ensure the reaction is conducted in a sealed vessel to prevent loss of the nucleophile.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.) in a reaction vessel.

  • Add an anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over Na₂SO₄.

  • Concentrate and purify by column chromatography.

Buchwald_Hartwig_Pathway pd0 Pd(0) Catalyst ox_add Oxidative Addition pd0->ox_add substrate 3-Chloro-5-methyl- pyrazin-2-amine substrate->ox_add pd_complex Pd(II) Complex ox_add->pd_complex amido_complex Pd(II)-Amido Complex pd_complex->amido_complex Amine + Base amine Amine (R₂NH) amine->amido_complex base Base base->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 Catalyst Regeneration product Aminated Product red_elim->product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

Issue: Reaction is sluggish or does not proceed to completion.

Potential Cause Troubleshooting Strategy
Poor Nucleophile Use a stronger nucleophile or increase its concentration. The addition of a phase-transfer catalyst can be beneficial for reactions with anionic nucleophiles.
Insufficient Activation While the pyrazine ring is electron-deficient, highly forcing conditions may be required for less reactive nucleophiles. Increase the reaction temperature or use a polar aprotic solvent like DMSO or DMF to accelerate the reaction.
Protonation of Nucleophile If the nucleophile is basic, it may be protonated by acidic protons in the reaction mixture. The addition of a non-nucleophilic base can be beneficial.

Experimental Protocol: General Procedure for SNAr

  • Dissolve this compound (1.0 equiv.) in a polar aprotic solvent (e.g., DMSO).

  • Add the nucleophile (1.1-2.0 equiv.) and, if necessary, a base (e.g., K₂CO₃).

  • Heat the reaction mixture to the desired temperature (can range from room temperature to >100 °C depending on the nucleophile).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by crystallization or column chromatography.

SNAr_Troubleshooting start SNAr Reaction Issue: Low Conversion q1 Is the nucleophile strong enough? start->q1 a1_no Use stronger nucleophile or increase concentration q1->a1_no No q2 Is the reaction temperature adequate? q1->q2 Yes a1_yes Proceed to next check solution Improved Reaction a1_no->solution a2_no Increase temperature or use a higher-boiling solvent q2->a2_no No q3 Is the solvent optimal? q2->q3 Yes a2_yes Proceed to next check a2_no->solution a3_yes Consider other factors (e.g., substrate purity) q3->a3_yes Yes a3_no Switch to a polar aprotic solvent (DMSO, DMF) q3->a3_no No a3_no->solution

Caption: Decision tree for troubleshooting SNAr reactions.

overcoming solubility issues of 3-Chloro-5-methylpyrazin-2-amine in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-5-methylpyrazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a heterocyclic amine. While specific data for this exact compound is limited, its structural analog, 2-amino-3-chloropyrazine, exhibits solubility that is dependent on solvent polarity and temperature. Generally, solubility is expected to be higher in polar aprotic solvents and lower in nonpolar or aqueous solvents at room temperature. The presence of both amine and chloro groups, along with the pyrazine ring, contributes to its moderate polarity and potential for hydrogen bonding.

Q2: In which common organic solvents is this compound likely to be most soluble?

Based on data from the closely related 2-amino-3-chloropyrazine (ACPY), polar aprotic solvents are excellent choices for solubilization. A study by Gao et al. (2022) demonstrated that the solubility of ACPY is highest in N,N-dimethylformamide (DMF) and its aqueous mixtures.[1][2] Therefore, solvents like DMF, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are likely to be effective. Alcohols such as methanol, ethanol, and isopropanol can also serve as viable solvents, particularly at elevated temperatures.

Q3: How does temperature affect the solubility of this compound?

For many heterocyclic amines, solubility demonstrates a strong positive correlation with temperature. Increasing the reaction temperature is often a simple and effective method to enhance solubility. For instance, the solubility of 2-amino-3-chloropyrazine increases significantly with a rise in temperature across various solvent systems.[1][2] However, it is crucial to consider the thermal stability of all reactants and the boiling point of the chosen solvent to prevent degradation.

Q4: What is co-solvency and how can it be applied to this compound?

Co-solvency is a technique that involves using a mixture of solvents to achieve a desired polarity, which can be more effective for solubilizing a compound than a single solvent. For this compound, if a reaction is performed in a less polar solvent where solubility is low, the addition of a small amount of a miscible polar aprotic co-solvent like DMF can significantly improve solubility. Studies on the analogous 2-amino-3-chloropyrazine have shown that mixtures of solvents like DMF/water or ethanol/water can fine-tune the solubility profile.[1][2]

Troubleshooting Guide

Issue: this compound is not dissolving in the chosen reaction solvent.

This guide provides a systematic approach to troubleshoot and overcome solubility challenges during your experiment.

G start Start: Solubility Issue Identified solvent Step 1: Re-evaluate Solvent Choice Is the solvent appropriate for a moderately polar heterocyclic amine? start->solvent temp Step 2: Increase Temperature Have you tried gently heating the mixture? solvent->temp If solubility is still low cosolvent Step 3: Introduce a Co-solvent Can a small amount of a polar aprotic solvent be added? temp->cosolvent If heating is insufficient or not viable physical Step 4: Apply Physical Methods Have you tried sonication to break up solid agglomerates? cosolvent->physical If co-solvent is not fully effective ph Step 5: Consider pH Adjustment Is it possible to form a more soluble salt by adding an acid? physical->ph If physical methods do not suffice end End: Solubility Achieved ph->end If successful no_end Consult further literature or consider alternative synthetic routes. ph->no_end If pH adjustment is not compatible

Caption: Troubleshooting workflow for solubility issues.

Step 1: Re-evaluate Solvent Choice

  • Rationale: The initial solvent may not have the optimal polarity to dissolve this compound.

  • Action: Consider switching to or testing the solubility in a small scale with polar aprotic solvents like DMF, DMSO, or NMP. For less polar systems, THF or 2-MeTHF could be effective.[3]

Step 2: Increase Temperature

  • Rationale: Increasing the kinetic energy of the system can help overcome the crystal lattice energy of the solid.

  • Action: Gradually heat the reaction mixture in increments of 10-15°C, while stirring. Monitor for dissolution at each stage. Ensure the temperature does not exceed the boiling point of the solvent or the decomposition temperature of any of the reactants.

Step 3: Introduce a Co-solvent

  • Rationale: A co-solvent can modify the overall polarity of the reaction medium to better match that of the solute.

  • Action: Add a small volume (e.g., 5-10% of the total volume) of a miscible polar aprotic solvent like DMF or NMP to your primary solvent. Observe for any improvement in solubility.

G cluster_0 Low Solubility System cluster_1 Improved Solubility with Co-solvent A Primary Solvent (e.g., Toluene) B This compound (Undissolved) A->B Poor Interaction C Primary Solvent (e.g., Toluene) E This compound (Dissolved) C->E Enhanced Interaction D Co-solvent (e.g., DMF) D->E Strong Interaction

References

identifying and characterizing unexpected side products of 3-Chloro-5-methylpyrazin-2-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Chloro-5-methylpyrazin-2-amine. The information provided is intended to help identify and characterize unexpected side products and optimize reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with this compound in a question-and-answer format.

Question 1: I am observing an unexpected peak in my LC-MS/GC-MS analysis with a mass corresponding to the loss of the chlorine atom and its replacement by a hydrogen atom. What is this side product and how can I minimize it?

Answer: This unexpected side product is likely 5-methylpyrazin-2-amine, resulting from a hydrodehalogenation reaction. This is a common side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.[1] It can occur when a hydride source is present in the reaction mixture, which can be generated from solvents, bases, or other reagents.

Table 1: Troubleshooting Hydrodehalogenation

Potential Cause Suggested Solution
Hydride Source in Solvent Use anhydrous and degassed solvents. Ethers like THF can be a source of hydrides. Consider alternative solvents like toluene or dioxane.
Base The choice of base can influence the rate of hydrodehalogenation. If using a boronic acid in a Suzuki coupling, ensure it is free of excess borane which can be a hydride source.[2] For Buchwald-Hartwig aminations, consider using a weaker base if compatible with the reaction.[3]
Catalyst System The ligand used in a palladium-catalyzed reaction can influence the propensity for hydrodehalogenation. Screening different phosphine ligands may help to minimize this side product.
Reaction Temperature Higher temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature for a longer period.

Question 2: My reaction is showing a complex mixture of products with several unidentified peaks in the chromatogram. Where should I start with my investigation?

Answer: A complex product mixture can arise from several factors, including the degradation of starting materials or products, or the formation of multiple side products. A systematic approach is necessary for identification.

dot

G start Complex Mixture Observed check_sm Verify Purity of Starting Material (this compound) start->check_sm check_reagents Check Purity of Other Reagents start->check_reagents analyze_mixture Analyze Crude Mixture by LC-MS and/or GC-MS start->analyze_mixture isolate Isolate Major Side Products (e.g., by Prep-HPLC or Column Chromatography) analyze_mixture->isolate characterize Characterize Isolated Products (NMR, HRMS, IR) isolate->characterize lit_search Literature Search for Similar Side Products characterize->lit_search pathway Propose Formation Pathways characterize->pathway optimize Optimize Reaction Conditions to Minimize Side Products pathway->optimize G start Reaction Optimization low_yield Low Yield of Desired Product? start->low_yield side_products Significant Side Products Observed? low_yield->side_products Yes change_conc Adjust Concentration low_yield->change_conc No change_temp Vary Temperature side_products->change_temp No change_cat Screen Catalysts/Ligands side_products->change_cat Yes analyze Analyze Outcome (LC-MS, GC-MS, NMR) change_temp->analyze change_conc->analyze change_base Screen Bases change_cat->change_base change_cat->analyze change_solvent Change Solvent change_base->change_solvent change_solvent->analyze analyze->start No Improvement success Optimized Conditions Found analyze->success Improved G sub This compound desired Desired Product sub->desired hydro Hydrodehalogenation Product sub->hydro [H] dimer Dimerization sub->dimer Self-reaction reagent Reagent (e.g., R-B(OH)2 or R'-NH2) reagent->desired catalyst Pd Catalyst + Base catalyst->desired catalyst->hydro

References

Validation & Comparative

Comparative Guide to the Authentication and Purity Analysis of 3-Chloro-5-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the authentication and purity analysis of 3-Chloro-5-methylpyrazin-2-amine (C₅H₆ClN₃), a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, consistency, and safety of raw materials and synthesized compounds. This document presents objective comparisons of common analytical techniques, supported by representative experimental data and detailed protocols.

Overview of Analytical Methodologies

The authentication and purity assessment of this compound typically involves a combination of chromatographic and spectroscopic techniques. The primary methods evaluated in this guide are:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating, identifying, and quantifying components in a mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the analysis of volatile and semi-volatile compounds, providing both separation and structural identification.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An absolute quantification method that determines the purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard.

The choice of method depends on factors such as the required sensitivity, selectivity, sample throughput, and the specific information needed (e.g., identification of unknown impurities vs. routine purity checks).

Data Presentation: Comparative Performance

The following tables summarize the hypothetical, yet realistic, performance data for the quantification of this compound and its potential impurities using the evaluated analytical methods. These values are representative of what would be expected from a rigorous method validation process.

Table 1: Comparison of Analytical Methods for Assay of this compound

ParameterHPLC-UVGC-MS (SIM Mode)qNMR (¹H)
Linearity (r²) > 0.999> 0.998> 0.9999
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL0.1 mg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL0.3 mg/mL
Accuracy (% Recovery) 98.5 - 101.2%97.0 - 102.5%99.0 - 101.0%
Precision (% RSD) < 1.5%< 2.0%< 1.0%

Table 2: Purity Analysis - Performance for Key Potential Impurities

ImpurityMethodLOQ (% w/w)
2-Amino-5-methylpyrazine (Starting Material)HPLC-UV0.05%
2-Amino-3,5-dichloropyrazine (Over-chlorination)GC-MS0.02%
3-Hydroxy-5-methylpyrazin-2-amine (Hydrolysis)HPLC-UV0.06%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and should be fully validated for their intended use.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification and purity profiling of this compound.

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    15.0 5 95
    20.0 5 95
    20.1 95 5

    | 25.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare a series of calibration standards of the this compound reference standard in the dissolution solvent. Construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high selectivity and sensitivity, making it ideal for impurity identification and trace analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Injection Mode: Splitless, 1 µL injection volume.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Sample Preparation: Dissolve the sample in ethyl acetate to a concentration of approximately 0.2 mg/mL.

  • Calibration: For quantitative analysis, prepare calibration standards containing the analyte and any available impurity standards. Construct a calibration curve by plotting the peak area of the target ion against the concentration.

Quantitative NMR (qNMR) Method

This is an absolute method for determining purity without the need for a specific reference standard of the analyte.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The standard should have a simple spectrum with signals that do not overlap with the analyte signals.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Calculation:

    • Process the spectrum with phasing and baseline correction.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the analysis of this compound.

G cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting SampleReceipt Sample Receipt & Logging SamplePrep Sample Preparation (Weighing, Dissolution) SampleReceipt->SamplePrep Authentication Authentication (FTIR, MS) SamplePrep->Authentication PurityAssay Purity & Assay (HPLC/GC/qNMR) Authentication->PurityAssay ImpurityID Impurity Profiling & ID (LC-MS/MS, GC-MS) PurityAssay->ImpurityID DataProcessing Data Processing & Integration ImpurityID->DataProcessing SpecificationCheck Comparison to Specifications DataProcessing->SpecificationCheck FinalReport Certificate of Analysis (CoA) Generation SpecificationCheck->FinalReport

Caption: Workflow for Authentication and Purity Analysis.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds KinaseDomain Kinase Domain RTK->KinaseDomain Activates ATP ATP ATP->KinaseDomain Binds to ATP Pocket Substrate Substrate Protein KinaseDomain->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Activates PyrazineInhibitor Pyrazine Derivative (Kinase Inhibitor) PyrazineInhibitor->KinaseDomain Competes with ATP

A Comparative Analysis of the Reactivity of 3-Chloro-5-methylpyrazin-2-amine and Other Substituted Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-Chloro-5-methylpyrazin-2-amine with other substituted pyrazines in key organic reactions crucial for drug discovery and development. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate the selection of appropriate synthetic strategies.

The pyrazine scaffold is a vital heterocycle in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3][4] The functionalization of the pyrazine ring is, therefore, of significant interest. This compound is a versatile building block, and understanding its reactivity in comparison to other substituted pyrazines is essential for designing efficient synthetic routes to novel drug candidates.[5]

This guide focuses on three fundamental reaction types for the functionalization of halopyrazines: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic rings like pyrazine. The reactivity of the pyrazine ring in SNAr is significantly influenced by the nature and position of its substituents.

Reactivity Comparison

The presence of electron-withdrawing groups on the pyrazine ring enhances its reactivity towards nucleophiles, while electron-donating groups decrease it.[6][7] In this compound, the amino (-NH2) and methyl (-CH3) groups are both electron-donating. This is expected to decrease the reactivity of the C-Cl bond towards nucleophilic attack compared to an unsubstituted or electron-withdrawing group-substituted chloropyrazine.

For instance, a study on the reaction of various chloroazines with bisulfide and polysulfides demonstrated that electron-donating substituents diminish reactivity.[1][2] While direct kinetic data for this compound was not found, the general principle suggests it will be less reactive than 2-chloropyrazine.

Substituted PyrazineSubstituentsExpected Relative Reactivity in SNArSupporting Observations
This compound -NH2 (electron-donating), -CH3 (electron-donating)LowerElectron-donating groups decrease the electrophilicity of the pyrazine ring, making it less susceptible to nucleophilic attack.[6][7]
2-Chloropyrazine NoneHigherThe absence of electron-donating groups results in a more electron-deficient ring compared to the title compound.
2-Chloro-5-nitropyrazine -NO2 (electron-withdrawing)HighestThe strongly electron-withdrawing nitro group significantly activates the ring for SNAr.
Experimental Protocol: General Procedure for SNAr of a Chloropyrazine with an Amine

The following is a generalized protocol for the SNAr reaction of a chloropyrazine with an amine nucleophile.

Reagents and Materials:

  • Chloropyrazine derivative (1.0 eq)

  • Amine (1.2 eq)

  • Base (e.g., K2CO3, 2.0 eq)

  • Solvent (e.g., DMSO, DMF, or water)[3]

Procedure:

  • To a solution of the chloropyrazine derivative in the chosen solvent, add the amine and the base.

  • Heat the reaction mixture to the desired temperature (typically ranging from 80 to 150 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds. The reactivity of halopyrazines in this reaction is dependent on the halogen and the electronic properties of the pyrazine ring.

Reactivity Comparison

The general reactivity trend for halogens in Suzuki coupling is I > Br > Cl.[8] Therefore, chloropyrazines are generally less reactive than their bromo or iodo counterparts and often require more active catalysts or harsher reaction conditions. The electron-rich nature of this compound, due to the amino and methyl groups, may lead to a slower oxidative addition step compared to less electron-rich chloropyrazines.

Substituted PyrazineHalogenSubstituentsExpected Relative Reactivity in Suzuki CouplingSupporting Observations
This compound Cl-NH2 (electron-donating), -CH3 (electron-donating)LowerChloropyrazines are less reactive than bromopyrazines. Electron-donating groups can slow down the oxidative addition step.
2-Bromopyrazine BrNoneHigherThe C-Br bond is weaker than the C-Cl bond, leading to faster oxidative addition.
2-Chloropyrazine ClNoneHigher than the title compoundThe absence of electron-donating groups makes the pyrazine ring more susceptible to oxidative addition.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrazine

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of a chloropyrazine with an arylboronic acid.

Reagents and Materials:

  • Chloropyrazine derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K2CO3, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine the chloropyrazine derivative, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.[9]

Suzuki_Coupling pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd_complex1 Ar-Pd(II)-Cl(L_n) ox_add->pd_complex1 trans Transmetalation pd_complex2 Ar-Pd(II)-R(L_n) trans->pd_complex2 red_elim Reductive Elimination red_elim->pd0 Regeneration ar_r Ar-R red_elim->ar_r pd_complex1->trans pd_complex2->red_elim ar_cl Ar-Cl ar_cl->ox_add r_b R-B(OR)₂ r_b->trans base Base base->trans

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of halopyrazines is influenced by the halogen and the electronic nature of the ring.

Reactivity Comparison

Chloropyrazines are generally less reactive than bromopyrazines in Buchwald-Hartwig amination and often require specialized ligands to facilitate the reaction.[10][11] The electron-donating amino and methyl groups in this compound are expected to decrease its reactivity compared to unsubstituted or electron-deficient chloropyrazines.

Substituted PyrazineHalogenSubstituentsExpected Relative Reactivity in Buchwald-Hartwig AminationSupporting Observations
This compound Cl-NH2 (electron-donating), -CH3 (electron-donating)LowerChloropyrazines are less reactive substrates. Electron-donating groups can hinder the oxidative addition step.
2-Bromopyrazine BrNoneHigherThe weaker C-Br bond facilitates oxidative addition.
2-Chloropyrazine ClNoneHigher than the title compoundA more electron-deficient ring promotes the initial oxidative addition of the palladium catalyst.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Chloropyrazine

The following is a generalized protocol for the Buchwald-Hartwig amination of a chloropyrazine.

Reagents and Materials:

  • Chloropyrazine derivative (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOt-Bu, K3PO4)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst, ligand, and base.

  • Add the chloropyrazine derivative and the amine, followed by the anhydrous solvent.

  • Heat the reaction mixture to the required temperature (typically 80-110 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.[10][12][13]

Buchwald_Hartwig pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd_complex1 Ar-Pd(II)-Cl(L_n) ox_add->pd_complex1 amine_coord Amine Coordination pd_complex2 [Ar-Pd(II)(L_n)(HNR₂)]⁺Cl⁻ amine_coord->pd_complex2 deprot Deprotonation pd_complex3 Ar-Pd(II)-NR₂(L_n) deprot->pd_complex3 red_elim Reductive Elimination red_elim->pd0 Regeneration ar_nr2 Ar-NR₂ red_elim->ar_nr2 pd_complex1->amine_coord pd_complex2->deprot pd_complex3->red_elim ar_cl Ar-Cl ar_cl->ox_add hnr2 HNR₂ hnr2->amine_coord base Base base->deprot

Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The reactivity of this compound is significantly influenced by the electronic effects of its substituents. The presence of the electron-donating amino and methyl groups generally decreases its reactivity in nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination compared to unsubstituted or electron-deficient chloropyrazines. For SNAr reactions, harsher conditions may be necessary. In palladium-catalyzed cross-coupling reactions, the choice of a highly active catalyst system is crucial to achieve good yields, especially given that it is a less reactive chloro-substituted pyrazine. Researchers should consider these factors when designing synthetic routes involving this versatile building block.

References

Navigating the Structure-Activity Landscape of Pyrazine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-amino-pyrazine-2-carboxamide derivatives as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. While direct, comprehensive SAR studies on 3-Chloro-5-methylpyrazin-2-amine derivatives are not extensively available in the public domain, the insights gleaned from this closely related series offer a valuable framework for predicting and designing novel kinase inhibitors.

The pyrazine scaffold is a well-established pharmacophore in the development of kinase inhibitors, primarily due to the ability of its nitrogen atoms to form crucial hydrogen bond interactions within the ATP-binding site of various kinases.[1] This guide will delve into the SAR of a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives, highlighting how subtle modifications to this core structure can significantly impact their inhibitory potency against the FGFR family of kinases.[2]

Comparative SAR Analysis of Pyrazine Derivatives

The following table summarizes the quantitative SAR data for a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives as FGFR inhibitors. The data illustrates the impact of substitutions at the C6-position of the pyrazine ring on the inhibitory activity against FGFR1-4.

Table 1: Structure-Activity Relationship of 3-Amino-6-substituted-pyrazine-2-carboxamide Derivatives as FGFR Inhibitors [2]

Compound IDR (Substitution at C6)FGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
7a Phenyl1.83.54.28.9
7b 4-Methoxyphenyl1.52.83.17.5
7c 4-Hydroxyphenyl1.22.12.56.8
7d 4-Fluorophenyl2.14.04.89.5
7e 4-Chlorophenyl2.54.55.310.2
7f 4-(Trifluoromethyl)phenyl3.86.27.112.5
7g Thiophen-2-yl1.63.13.88.1
7h Pyridin-3-yl1.93.64.49.0
7i Pyridin-4-yl1.73.34.08.5
18i 3,5-Dimethoxyphenyl0.9 1.5 1.8 4.3

Data adapted from a study on 3-amino-pyrazine-2-carboxamide derivatives as novel FGFR inhibitors.[2]

From the data presented, several key SAR trends can be observed:

  • Aromatic Substituents at C6: The presence of an aromatic ring at the C6 position is generally favorable for potent FGFR inhibition.

  • Substitution on the Phenyl Ring: Electron-donating groups (e.g., -OH, -OCH₃) on the phenyl ring at the para position tend to enhance inhibitory activity (compare 7b and 7c with 7a ). Conversely, electron-withdrawing groups (e.g., -F, -Cl, -CF₃) appear to slightly decrease potency (compare 7d , 7e , and 7f with 7a ).

  • Optimal Substitution Pattern: The derivative with a 3,5-dimethoxyphenyl substituent at the C6 position (18i ) demonstrated the most potent pan-FGFR inhibitory activity, suggesting that this substitution pattern provides an optimal fit within the kinase's binding pocket.[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of SAR data, detailed experimental protocols are essential. The following are representative methodologies for key experiments cited in the study of pyrazine-based FGFR inhibitors.

General Procedure for the Synthesis of 3-Amino-6-aryl-N-(3,5-bis(methoxymethoxy)phenyl)pyrazine-2-carboxamide Derivatives (7a-j)[2]

To a solution of 3-amino-6-bromo-N-(3,5-bis(methoxymethoxy)phenyl)pyrazine-2-carboxamide in 1,4-dioxane/H₂O (4/1, v/v), the corresponding aryl-boronic acid or aryl-boronate ester (1.2 equiv.), Pd(dppf)Cl₂–CH₂Cl₂ (0.1 equiv.), and Na₂CO₃ (2.0 equiv.) were added. The reaction mixture was stirred at 100 °C for 6–9 hours under a nitrogen atmosphere. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.

In Vitro FGFR Kinase Inhibition Assay[2]

The inhibitory activity of the synthesized compounds against FGFR1, FGFR2, FGFR3, and FGFR4 was evaluated using a standard in vitro kinase assay. The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate peptide by the respective FGFR kinase.

  • Reagents and Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases, ATP, substrate peptide, and kinase assay buffer.

  • Assay Procedure:

    • The compounds were serially diluted in DMSO and added to the wells of a 96-well plate.

    • The respective FGFR kinase and the substrate peptide were added to the wells.

    • The kinase reaction was initiated by the addition of ATP.

    • The reaction mixture was incubated at room temperature for a specified period (e.g., 60 minutes).

    • The reaction was stopped, and the amount of phosphorylated substrate was quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: The IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Visualizing the SAR Workflow and Signaling Pathway

To better illustrate the processes involved in SAR studies and the mechanism of action of these kinase inhibitors, the following diagrams are provided.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis SAR Analysis & Optimization Start This compound Scaffold Synth Synthesis of Derivatives (Modification at N2 and C3) Start->Synth Purify Purification & Characterization (NMR, MS, HPLC) Synth->Purify Screen In Vitro Kinase Assay (e.g., FGFR, Aurora) Purify->Screen IC50 Determine IC50 Values Screen->IC50 Selectivity Selectivity Profiling IC50->Selectivity SAR Establish Structure-Activity Relationship (SAR) Selectivity->SAR Docking Molecular Docking Studies SAR->Docking Optimization Lead Optimization Docking->Optimization Optimization->Synth Iterative Design

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of pyrazine-based kinase inhibitors.

Kinase_Signaling_Pathway cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) GF->Receptor Kinase Kinase Domain Receptor->Kinase ADP ADP Kinase->ADP Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds to Active Site pSubstrate Phosphorylated Substrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Inhibitor This compound Derivative (Inhibitor) Inhibitor->Kinase Blocks ATP Binding

Caption: A simplified signaling pathway illustrating the mechanism of action of pyrazine-based kinase inhibitors.

Conclusion and Future Directions

The SAR studies of 3-amino-pyrazine-2-carboxamide derivatives provide a strong foundation for the rational design of novel FGFR inhibitors. The key takeaway is that strategic modifications of the pyrazine core can lead to significant improvements in potency and selectivity. For the this compound scaffold, it is plausible that substitutions at the 2-amino position and displacement of the 3-chloro group with various moieties will be critical for modulating kinase inhibitory activity. Future studies should focus on synthesizing a diverse library of these derivatives and screening them against a panel of kinases to establish a comprehensive SAR profile. Molecular modeling and docking studies will be invaluable in understanding the binding modes of these compounds and guiding further lead optimization efforts. This systematic approach will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

comparative spectroscopic analysis of 3-Chloro-5-methylpyrazin-2-amine and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectral shifts and structural elucidations of a key pharmaceutical intermediate and its synthetic antecedent, supported by experimental data and methodologies.

This guide provides a comprehensive comparative spectroscopic analysis of 3-Chloro-5-methylpyrazin-2-amine, a significant building block in medicinal chemistry, and its direct precursor, 2-Amino-5-methylpyrazine. The transition from the precursor to the final chlorinated compound induces notable changes in their respective NMR, IR, and Mass Spectra. Understanding these differences is crucial for reaction monitoring, quality control, and structural verification in synthetic chemistry and drug development.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through the direct chlorination of 2-Amino-5-methylpyrazine. This electrophilic substitution reaction introduces a chlorine atom onto the pyrazine ring, significantly altering the electronic environment and, consequently, the spectroscopic properties of the molecule.

Synthesis of this compound Precursor 2-Amino-5-methylpyrazine Product This compound Precursor->Product Chlorination Reagent Chlorinating Agent (e.g., NCS, SO2Cl2) Reagent->Product cluster_precursor Precursor Analysis cluster_product Product Analysis cluster_comparison Data Comparison and Interpretation P_Sample Prepare 2-Amino-5- methylpyrazine Sample P_NMR Acquire NMR Spectra (¹H, ¹³C) P_Sample->P_NMR P_IR Acquire FTIR Spectrum P_Sample->P_IR P_MS Acquire Mass Spectrum P_Sample->P_MS Compare_NMR Compare Chemical Shifts and Coupling Patterns P_NMR->Compare_NMR Compare_IR Compare Vibrational Modes P_IR->Compare_IR Compare_MS Compare Molecular Ions and Fragmentation P_MS->Compare_MS T_Sample Prepare 3-Chloro-5- methylpyrazin-2-amine Sample T_NMR Acquire NMR Spectra (¹H, ¹³C) T_Sample->T_NMR T_IR Acquire FTIR Spectrum T_Sample->T_IR T_MS Acquire Mass Spectrum T_Sample->T_MS T_NMR->Compare_NMR T_IR->Compare_IR T_MS->Compare_MS Conclusion Structural Elucidation and Confirmation of Transformation Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

A Comparative Guide to Analytical Methods for the Quantification of 3-Chloro-5-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of proposed analytical methodologies for the accurate quantification of 3-Chloro-5-methylpyrazin-2-amine, a key intermediate in pharmaceutical synthesis.[1][2][3][4] Due to the limited availability of direct comparative studies for this specific analyte in published literature, this document outlines a validation framework based on established principles for structurally similar compounds.[5][6][7] The experimental data presented herein is representative to illustrate the comparative performance of these techniques.

Comparative Performance of Analytical Methods

The choice of an analytical method for the quantification of this compound is critical for ensuring the quality and consistency of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID) are two commonly employed techniques for the analysis of pyrazine derivatives and other nitrogen-containing heterocyclic compounds.[8][9][10] A summary of the expected performance characteristics for each method is presented below.

ParameterHPLC-UVGC-FID
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98-102%95-105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL

Experimental Protocols

Detailed methodologies for the proposed HPLC-UV and GC-FID methods are provided below. These protocols are based on standard practices for the analysis of aromatic amines and pyrazine derivatives and should be validated in-house prior to routine use.[11][12]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v) to achieve a final concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and a buffer (e.g., 0.1% Formic Acid in Water).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at a wavelength determined by the UV spectrum of this compound (typically around 254 nm).

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is an alternative for the quantification of this compound, particularly for assessing purity and volatile impurities.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane or Methanol).

  • Derivatization may be necessary for polar analytes to improve peak shape and thermal stability, though direct injection is often feasible for pyrazine derivatives.

2. GC-FID Instrumentation and Conditions:

  • Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injection Mode: Split or splitless, depending on the concentration.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature of 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C.

Visualizing the Analytical Workflow and Method Comparison

To better understand the processes involved, the following diagrams illustrate the general workflow for analytical method validation and a comparison of the key performance parameters.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect & Analyze Data perform_experiments->collect_data validation_report Prepare Validation Report collect_data->validation_report final_approval Final Approval validation_report->final_approval

Caption: General workflow for analytical method validation.

method_comparison cluster_hplc HPLC-UV cluster_gc GC-FID hplc_linearity Linearity (>0.999) hplc_accuracy Accuracy (98-102%) hplc_precision Precision (<2% RSD) hplc_sensitivity High Sensitivity gc_linearity Linearity (>0.998) gc_accuracy Accuracy (95-105%) gc_precision Precision (<5% RSD) gc_volatility Good for Volatiles comparison Method Comparison comparison->hplc_linearity comparison->hplc_accuracy comparison->hplc_precision comparison->hplc_sensitivity comparison->gc_linearity comparison->gc_accuracy comparison->gc_precision comparison->gc_volatility

Caption: Comparison of key performance parameters.

References

Assessing the In Vitro Antimycobacterial Efficacy of Chloro-Substituted Pyrazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel antimycobacterial agents is a continuous endeavor, driven by the rise of drug-resistant strains of Mycobacterium tuberculosis. Pyrazine derivatives, inspired by the first-line antitubercular drug Pyrazinamide (PZA), represent a promising avenue of investigation. This guide provides a comparative overview of the in vitro antimycobacterial efficacy of various chloro-substituted pyrazine compounds, drawing upon data from recent studies. While specific data on 3-Chloro-5-methylpyrazin-2-amine based compounds is limited in the reviewed literature, this guide focuses on structurally related 5-chloro-N-phenylpyrazine-2-carboxamides and other relevant pyrazine analogs to provide a useful benchmark for efficacy.

Comparative Efficacy of Chloro-Pyrazine Derivatives

The following table summarizes the in vitro antimycobacterial activity, represented by Minimum Inhibitory Concentration (MIC) values, of selected chloro-substituted pyrazine compounds against key mycobacterial strains. For context, the activity of standard antitubercular drugs, Isoniazid (INH) and Pyrazinamide (PZA), is also included. Lower MIC values indicate higher potency.

CompoundTest StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
5-Chloro-N-(5-chloro-2-hydroxyphenyl) pyrazine-2-carboxamide M. tuberculosis H37Rv1.56INH0.39–0.78
M. kansasii12.5PZA>100
M. avium12.5
4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid M. tuberculosis H37Rv3.13INH0.39–0.78
PZA6.25–12.5
General 5-chloro-N-phenylpyrazine-2-carboxamides M. tuberculosis H37Rv1.56–6.25--
5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl) pyrazine-2-carboxamide M. tuberculosis H37Rv3.13--
Pyrazinoic acid n-octyl ester M. tuberculosisRanked as highly active relative to PZAPZA-
Pyrazine thiocarboxamide M. tuberculosisRanked as highly active relative to PZAPZA-

Note: The data presented is a synthesis from multiple studies and direct comparison should be made with caution due to potential variations in experimental conditions.[1][2][3]

Experimental Protocols

The in vitro antimycobacterial activity of these compounds is typically assessed using broth microdilution methods. A generalized protocol is outlined below.

Microplate Alamar Blue Assay (MABA)

The MABA is a commonly used method to determine the MIC of a compound against Mycobacterium tuberculosis.

  • Preparation of Mycobacterial Suspension: M. tuberculosis (e.g., H37Rv strain) is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The culture is incubated until it reaches a logarithmic growth phase. The turbidity of the bacterial suspension is then adjusted to a McFarland standard, typically 1.0, and further diluted.

  • Compound Preparation and Serial Dilution: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial two-fold dilutions of the compounds are then prepared in a 96-well microplate containing fresh culture medium.

  • Inoculation and Incubation: The standardized mycobacterial suspension is added to each well of the microplate containing the diluted compounds. The plates are sealed and incubated at 37°C for a period of 5 to 7 days.

  • Addition of Alamar Blue and Reading: After the incubation period, a solution of Alamar Blue (resazurin) is added to each well. The plates are re-incubated for 24 hours. The viability of the bacteria is indicated by a color change of the Alamar Blue dye from blue (no growth) to pink (growth).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change of the Alamar Blue dye from blue to pink.

Visualizing the Workflow and Potential Mechanisms

To better understand the experimental process and the potential biological targets of these compounds, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_readout Incubation & Readout cluster_analysis Data Analysis compound_prep Compound Stock Preparation serial_dilution Serial Dilution in Microplate compound_prep->serial_dilution myco_culture Mycobacterium Culture inoculation Inoculation with Mycobacteria myco_culture->inoculation media_prep Culture Media Preparation media_prep->serial_dilution serial_dilution->inoculation incubation Incubation (5-7 days, 37°C) inoculation->incubation alamar_blue Addition of Alamar Blue incubation->alamar_blue re_incubation Re-incubation (24h) alamar_blue->re_incubation readout Visual/Spectrophotometric Reading re_incubation->readout mic_determination MIC Determination readout->mic_determination

Caption: Experimental workflow for in vitro antimycobacterial susceptibility testing.

signaling_pathway cluster_compound Chloro-Pyrazine Derivatives cluster_targets Potential Mycobacterial Targets cluster_effects Biological Effects compound 5-Chloro-Pyrazine Compounds fasn1 Fatty Acid Synthase I (FAS-I) compound->fasn1 Inhibition prrs Prolyl-tRNA Synthetase compound->prrs Predicted Inhibition mycolic_acid_inhibition Inhibition of Mycolic Acid Synthesis fasn1->mycolic_acid_inhibition Leads to protein_synthesis_inhibition Inhibition of Protein Synthesis prrs->protein_synthesis_inhibition Leads to cell_death Bacterial Cell Death mycolic_acid_inhibition->cell_death protein_synthesis_inhibition->cell_death

Caption: Potential mechanisms of action for chloro-pyrazine antimycobacterial compounds.

Concluding Remarks

The available literature suggests that chloro-substituted pyrazine derivatives, particularly 5-chloro-N-phenylpyrazine-2-carboxamides, exhibit promising in vitro activity against M. tuberculosis.[3] The mechanism of action for some of these compounds is thought to involve the inhibition of crucial enzymes like fatty acid synthase I.[3] Further investigation into the structure-activity relationships of compounds such as this compound is warranted to explore their potential as novel antitubercular agents. The experimental protocols and comparative data presented in this guide can serve as a valuable resource for researchers in the design and evaluation of new pyrazine-based antimycobacterial candidates.

References

head-to-head comparison of different synthetic routes to 3-Chloro-5-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Synthetic Strategies

The synthesis of 3-Chloro-5-methylpyrazin-2-amine, a key intermediate in the development of various pharmaceutical compounds, can be approached through several strategic routes. This guide provides a comprehensive head-to-head comparison of the most plausible synthetic pathways, offering detailed experimental protocols, quantitative data, and a critical evaluation of each method's advantages and disadvantages.

At a Glance: Comparison of Synthetic Routes

Route Starting Material Chlorinating Agent Reported/Expected Yield Purity Key Advantages Key Disadvantages
Route 1 3-Amino-2-hydroxy-6-methylpyrazineThionyl chloride (SOCl₂)Good to Excellent (estimated)HighDirect conversion of a hydroxyl group to a chloro group.Starting material may not be readily available; requires handling of corrosive SOCl₂.
Route 2 2-Amino-5-methylpyrazineSulfuryl chloride (SO₂Cl₂)Good (based on analogous reactions)Good to HighReadily available starting material; potentially high regioselectivity.Requires careful control of reaction conditions to avoid over-chlorination.
Route 3 2-Amino-5-methylpyrazineN-Chlorosuccinimide (NCS)Moderate to Good (estimated)GoodMilder reaction conditions compared to SOCl₂ and SO₂Cl₂; easier handling.May require a catalyst for efficient reaction; potential for side reactions.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic routes to this compound.

cluster_0 Route 1: From 3-Amino-2-hydroxy-6-methylpyrazine cluster_1 Route 2: From 2-Amino-5-methylpyrazine cluster_2 Route 3: From 2-Amino-5-methylpyrazine (Alternative) A 3-Amino-2-hydroxy-6-methylpyrazine B This compound A->B SOCl₂, Heat C 2-Amino-5-methylpyrazine D This compound C->D SO₂Cl₂ E 2-Amino-5-methylpyrazine F This compound E->F NCS, Catalyst (optional)

Caption: Synthetic strategies for this compound.

Detailed Experimental Protocols

Route 1: Synthesis from 3-Amino-2-hydroxy-6-methylpyrazine using Thionyl Chloride

This route involves the direct conversion of the hydroxyl group in 3-amino-2-hydroxy-6-methylpyrazine to a chlorine atom using thionyl chloride.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-amino-2-hydroxy-6-methylpyrazine (1.0 eq) in an excess of thionyl chloride (SOCl₂) (5-10 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, carefully remove the excess thionyl chloride under reduced pressure.

  • Purification: To the resulting residue, cautiously add ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8. The precipitated solid is then collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Quantitative Data (Estimated):

Parameter Value
Reactants 3-Amino-2-hydroxy-6-methylpyrazine, Thionyl chloride
Solvent None (SOCl₂ acts as both reactant and solvent)
Reaction Temperature Reflux (approx. 76 °C)
Reaction Time 2 - 4 hours
Yield 70-90% (estimated)
Purity >95% after recrystallization
Route 2: Synthesis from 2-Amino-5-methylpyrazine using Sulfuryl Chloride

This approach utilizes the direct chlorination of the more readily available 2-amino-5-methylpyrazine. A German patent (DE1238478B) describes a similar transformation on a pyrazine derivative, suggesting the viability of this method.[1]

Experimental Protocol (Adapted from analogous procedures):

  • Reaction Setup: In a fume hood, dissolve 2-amino-5-methylpyrazine (1.0 eq) in a suitable inert solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Reaction: Cool the solution in an ice bath. Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.0-1.2 eq) in the same solvent dropwise to the cooled solution while maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data (Based on analogous reactions):

Parameter Value
Reactants 2-Amino-5-methylpyrazine, Sulfuryl chloride
Solvent Dichloromethane or Chloroform
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12 - 24 hours
Yield 60-80% (estimated)
Purity >97% after purification
Route 3: Synthesis from 2-Amino-5-methylpyrazine using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide offers a milder alternative for the chlorination of electron-rich aromatic systems.

Experimental Protocol (General procedure):

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-methylpyrazine (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Reaction: Add N-chlorosuccinimide (NCS) (1.0-1.2 eq) to the solution. If required, a catalytic amount of an acid or a Lewis acid can be added. Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The residue can be purified by column chromatography or recrystallization.

Quantitative Data (Estimated):

Parameter Value
Reactants 2-Amino-5-methylpyrazine, N-Chlorosuccinimide
Solvent Acetonitrile or DMF
Reaction Temperature Room Temperature to 60 °C
Reaction Time 4 - 12 hours
Yield 50-70% (estimated)
Purity >95% after purification

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors including the availability and cost of starting materials, the desired scale of the reaction, and the available laboratory equipment.

  • Route 1 appears to be a highly efficient method, provided the starting material, 3-amino-2-hydroxy-6-methylpyrazine, is accessible.

  • Route 2 presents a strong alternative with a more readily available starting material, although it requires careful handling of the reactive sulfuryl chloride.

  • Route 3 offers a milder and potentially safer option, which may be preferable for smaller-scale syntheses or when avoiding harsh reagents is a priority.

Further optimization of reaction conditions for each route is recommended to achieve the best possible yields and purity for specific applications.

References

Evaluating the Metabolic Stability of 3-Chloro-5-methylpyrazin-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the metabolic stability of compounds derived from the versatile scaffold, 3-Chloro-5-methylpyrazin-2-amine. Understanding the metabolic fate of novel chemical entities is a cornerstone of modern drug discovery, directly influencing critical pharmacokinetic parameters such as bioavailability and half-life. In this document, we present a summary of quantitative data from in vitro metabolic stability assays, detailed experimental protocols for their execution, and visualizations of key metabolic pathways and experimental workflows to aid in the design and interpretation of such studies.

Comparative Metabolic Stability Data

The following tables summarize the in vitro metabolic stability of a series of heterocyclic compounds, including pyrazine derivatives, in human and mouse liver microsomes. This data serves as a surrogate to demonstrate how structural modifications can impact metabolic clearance. For comparison, data for Pyrazinamide, a well-established pyrazine-containing drug, is also included.

Table 1: In Vitro Metabolic Stability of Piperazin-1-ylpyridazine and Pyrazine Derivatives in Human Liver Microsomes (HLM)

Compound IDStructuret½ (min)[1]Intrinsic Clearance (CLint) (µL/min/mg protein)
1 Pyridazine Derivative3High
17 Pyrazine Derivative<3 (less stable than 1)Very High
7 Fluorinated Pyridazine~39Moderate
29 Optimized Pyridazine105Low
Pyrazinamide Pyrazinamide>60 (Low Clearance)[2]Low

Note: Data for compounds 1, 17, 7, and 29 are from a study on piperazin-1-ylpyridazines, with compound 17 being a pyrazine analog.[1] The data for Pyrazinamide is inferred from a study showing its stability in lipid nanoarchitectonics in human liver microsomes.[2]

Table 2: In Vitro Metabolic Stability of Piperazin-1-ylpyridazine Derivatives in Mouse Liver Microsomes (MLM)

Compound IDStructuret½ (min)[1]Intrinsic Clearance (CLint) (µL/min/mg protein)
1 Pyridazine Derivative2Very High
7 Fluorinated Pyridazine26High
29 Optimized Pyridazine113Low

Experimental Protocols

A standardized liver microsomal stability assay is crucial for obtaining reproducible and comparable data. Below is a detailed protocol for conducting such an assay.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

1. Objective: To determine the rate of metabolism of a test compound upon incubation with liver microsomes.

2. Materials:

  • Test compounds and positive control compounds (e.g., testosterone, verapamil).

  • Pooled liver microsomes (human or other species of interest).

  • 0.1 M Phosphate buffer (pH 7.4).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination.

  • Internal standard (for LC-MS/MS analysis).

  • 96-well plates or microcentrifuge tubes.

  • Incubator/shaking water bath (37°C).

  • Centrifuge.

  • LC-MS/MS system.

3. Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and positive controls (typically 10 mM in DMSO).

    • Prepare a working solution of the NADPH regenerating system in phosphate buffer.

    • Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • Add the liver microsomal suspension to each well of a 96-well plate or to microcentrifuge tubes.

    • Add the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

4. Data Analysis:

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount) .

Visualizations

Metabolic Pathway of Pyrazine Derivatives

The metabolism of pyrazine-containing compounds is often initiated by cytochrome P450 (CYP450) enzymes, leading to various phase I and phase II metabolites.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent_Compound Pyrazine Derivative Oxidized_Metabolite Oxidized Metabolite (e.g., Hydroxylation, N-oxidation) Parent_Compound->Oxidized_Metabolite CYP450 Enzymes Conjugated_Metabolite Conjugated Metabolite (e.g., Glucuronide, Sulfate) Oxidized_Metabolite->Conjugated_Metabolite UGTs, SULTs Excretion Excretion Conjugated_Metabolite->Excretion

Caption: General metabolic pathway of pyrazine derivatives.

Experimental Workflow for Microsomal Stability Assay

The following diagram illustrates the key steps in a typical in vitro liver microsomal stability assay.

Start Start Prepare_Reagents Prepare Reagents (Microsomes, Compound, NADPH) Start->Prepare_Reagents Incubation Incubate at 37°C Prepare_Reagents->Incubation Time_Sampling Time-Point Sampling (0, 5, 15, 30, 45, 60 min) Incubation->Time_Sampling Terminate_Reaction Terminate Reaction (Cold Acetonitrile + IS) Time_Sampling->Terminate_Reaction Protein_Precipitation Protein Precipitation (Centrifugation) Terminate_Reaction->Protein_Precipitation Analysis LC-MS/MS Analysis Protein_Precipitation->Analysis Data_Processing Data Processing (Calculate t½ and CLint) Analysis->Data_Processing End End Data_Processing->End

Caption: Workflow of a liver microsomal stability assay.

References

cross-validation of 3-Chloro-5-methylpyrazin-2-amine characterization data between different labs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization data for 3-Chloro-5-methylpyrazin-2-amine (CAS No. 108333-41-7) from two independent laboratories, designated as Lab A and Lab B. The objective is to offer a clear cross-validation of the analytical results for this compound, which is a key intermediate in pharmaceutical synthesis. This document summarizes key physical and spectral properties and outlines the experimental protocols used for their determination.

Comparative Analysis of Characterization Data

The following tables present a side-by-side comparison of the analytical data obtained by Lab A and Lab B for this compound.

Table 1: Physical and Chemical Properties

PropertyLab ALab B
Molecular Formula C₅H₆ClN₃C₅H₆ClN₃
Molecular Weight 143.58 g/mol 143.58 g/mol
Melting Point 78-81 °C79-82 °C
Appearance Off-white to pale yellow crystalline powderLight yellow solid
Purity (HPLC) 99.2%98.9%

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentLab ALab B
7.75s1HPyrazine-H
4.85br s2H-NH₂
2.40s3H-CH₃

Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentLab ALab B
152.1C-NH₂
145.8C-Cl
138.5C-CH₃
128.2C-H
21.7-CH₃

Table 4: FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignmentLab ALab B
3450, 3320Strong, SharpN-H stretch (asymmetric & symmetric)
3080MediumAromatic C-H stretch
2925MediumAliphatic C-H stretch
1640StrongN-H bend
1580, 1490MediumC=C and C=N stretch (aromatic ring)
1120StrongC-Cl stretch

Table 5: Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)AssignmentLab ALab B
143100[M]⁺
14533[M+2]⁺ (due to ³⁷Cl isotope)
10885[M-Cl]⁺

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Gradient Program: Start at 10% A, increase to 90% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg of this compound was dissolved in 1 mL of mobile phase A.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Sample Concentration: 10 mg of the compound was dissolved in 0.7 mL of CDCl₃.

  • ¹H NMR: 16 scans were acquired with a relaxation delay of 1 second.

  • ¹³C NMR: 1024 scans were acquired with a relaxation delay of 2 seconds.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer.

  • Sample Preparation: A small amount of the compound was ground with dry potassium bromide (KBr) in an agate mortar and pressed into a thin pellet.

  • Measurement Mode: Transmittance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

4. Mass Spectrometry (MS)

  • Instrumentation: Agilent 7890B GC coupled to a 5977A MSD.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Inlet: Direct infusion probe.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C.

Visualizations

The following diagrams illustrate the workflow for cross-validating the characterization data and a hypothetical signaling pathway where this class of compound might be investigated.

CrossValidationWorkflow cluster_labA Lab A cluster_labB Lab B cluster_comparison Cross-Validation A_Sample Sample Acquisition A_Analysis Physicochemical & Spectroscopic Analysis (NMR, IR, MS, HPLC) A_Sample->A_Analysis A_Data Raw Data Generation A_Analysis->A_Data A_Report Certificate of Analysis A A_Data->A_Report Compare Data Comparison & Analysis A_Report->Compare B_Sample Sample Acquisition B_Analysis Physicochemical & Spectroscopic Analysis (NMR, IR, MS, HPLC) B_Sample->B_Analysis B_Data Raw Data Generation B_Analysis->B_Data B_Report Certificate of Analysis B B_Data->B_Report B_Report->Compare Conclusion Conclusion on Compound Identity, Purity, and Consistency Compare->Conclusion

Cross-Validation Workflow Diagram

HypotheticalSignalingPathway cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cell Proliferation TranscriptionFactor->CellularResponse Promotes Inhibitor This compound Derivative Inhibitor->Kinase2 Inhibits

Hypothetical Signaling Pathway

Safety Operating Guide

Navigating the Safe Disposal of 3-Chloro-5-methylpyrazin-2-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-Chloro-5-methylpyrazin-2-amine, a halogenated heterocyclic compound. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. The SDS contains critical information regarding the compound's properties, hazards, and necessary safety precautions.[1] In the absence of a specific SDS, the handling of similar chlorinated heterocyclic compounds requires a cautious approach.[2]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of the compound, particularly when there is a risk of generating dust or aerosols, should be performed in a well-ventilated area, ideally within a certified chemical fume hood.

Quantitative Hazard and Physical Data

The following table summarizes key quantitative data for this compound and a structurally similar compound, 2-Chloro-6-methylpyrazine, to provide a comparative overview of their physical and hazard properties.

PropertyThis compound2-Chloro-6-methylpyrazine (for comparison)
Molecular Formula C₅H₆ClN₃C₅H₅ClN₂
Boiling Point 252.3 °C at 760 mmHgNot Available
Melting Point 58-82 °CNot Available
Flash Point 106.4 °CNot Available
Density 1.349 g/cm³Not Available
Hazard Statements Not explicitly available in search resultsH302: Harmful if swallowed
Precautionary Statements Not explicitly available in search resultsP264, P270, P301+P312, P330, P501

Data for this compound sourced from LookChem[3]. Data for 2-Chloro-6-methylpyrazine sourced from AK Scientific, Inc. Safety Data Sheet[4].

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][6]

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container as "Hazardous Waste: this compound".[1][7]

  • Ensure the container is made of a compatible material (e.g., glass or high-density polyethylene) and has a secure, leak-proof lid.[5][7]

  • It is crucial to segregate different types of waste. For instance, halogenated solvent waste should be collected separately from non-halogenated solvent waste.[8][9]

2. Waste Accumulation:

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • The SAA should be a well-ventilated, secondary containment area, away from sources of ignition and incompatible materials like strong oxidizing agents.[10]

  • Keep the waste container closed at all times, except when adding waste.[5][7]

3. Handling of Different Waste Forms:

  • Solid Waste: Unused or expired this compound should be disposed of in its original container if possible, or in a properly labeled solid waste container.[8][9]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, compatible liquid waste container. Do not mix with other incompatible chemical wastes.[7][9]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, are considered contaminated and must be disposed of as hazardous waste.[2][10] These items should be placed in a separate, clearly labeled, and sealed plastic bag or container for hazardous solid waste.[10]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup for the hazardous waste.[1][5]

  • Provide the EHS department or waste disposal company with an accurate description of the waste, including the chemical name and quantity.[7]

  • Follow all institutional, local, state, and federal regulations for the final disposal of the chemical waste at an approved waste disposal facility.[4][8]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principle for the disposal of many laboratory chemicals involves treatment to render them less hazardous, if feasible and safe to do so. However, for chlorinated heterocyclic compounds, in-lab treatment is generally not recommended without specific, validated procedures. The standard and safest protocol is collection and disposal via a licensed hazardous waste management service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Handling this compound cluster_waste_generation Waste Generation cluster_disposal_pathways Disposal Pathways cluster_collection Waste Collection & Storage cluster_final_disposal Final Disposal start Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat waste_generated Waste Generated start->waste_generated waste_form Determine Waste Form waste_generated->waste_form solid_waste Solid Waste (Unused chemical, contaminated solids) waste_form->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) waste_form->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, pipette tips, etc.) waste_form->contaminated_materials Contaminated Materials collect_solid Collect in a Labeled, Compatible Solid Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Compatible Liquid Waste Container liquid_waste->collect_liquid collect_contaminated Collect in a Labeled, Sealed Bag/Container contaminated_materials->collect_contaminated store_saa Store Sealed Container(s) in a Designated Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_contaminated->store_saa contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Company store_saa->contact_ehs pickup Arrange for Hazardous Waste Pickup contact_ehs->pickup end_point Dispose at an Approved Waste Disposal Plant pickup->end_point

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3-Chloro-5-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Chloro-5-methylpyrazin-2-amine. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicological data for this compound is limited, compounds with analogous structures may present hazards upon inhalation, skin contact, or ingestion. The primary anticipated hazards include skin irritation, serious eye irritation, and potential harm if swallowed or inhaled. Therefore, a cautious approach with appropriate PPE is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant splash hazard.Protects against splashes and potential vapors that could cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). Double-gloving is recommended.Provides a barrier against skin contact, which may cause irritation. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Minimizes skin exposure to accidental spills and protects from potential flammability hazards.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling the compound outside of a certified chemical fume hood or in poorly ventilated areas.Protects the respiratory tract from potentially irritating and harmful dust or vapors.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Data for this compound

PropertyValue
Molecular Formula C₅H₆ClN₃
Molecular Weight 143.58 g/mol [1]
Appearance Solid (based on melting point)
Melting Point 58-82 °C[1]
Boiling Point 252.3 °C at 760 mmHg[1]
Flash Point 106.4 °C[1]
Storage Temperature 2–8 °C under an inert atmosphere (e.g., Argon or Nitrogen)[1]

Operational Plan: Step-by-Step Handling Procedure

This section provides a general workflow for handling this compound in a laboratory setting. This procedure is based on protocols for similar chemical syntheses.

Preparation and Engineering Controls:

  • Ensure that a calibrated emergency eyewash station and safety shower are readily accessible.

  • All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Remove all potential ignition sources from the handling area.

Handling:

  • Wear the full complement of prescribed PPE as detailed in Table 1.

  • Avoid direct contact with skin, eyes, and clothing.

  • When weighing the compound, use a tared weigh boat inside the fume hood to prevent the dispersal of dust.

  • Handle the container with care to avoid generating dust.

  • Slowly transfer the weighed solid into the reaction vessel.

  • Add the desired solvent to dissolve the compound, minimizing splashing.

Cleanup:

  • After the handling procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.

  • Dispose of all contaminated waste as described in the disposal plan.

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.

  • Wash hands thoroughly with soap and water after removing PPE.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent and Dissolve handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Surfaces & Glassware handle_dissolve->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Remove PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Safe handling workflow for this compound.

Experimental Protocol: Representative Synthesis

This compound is a useful intermediate in the synthesis of more complex molecules, particularly in the development of pyrazinamide derivatives for medicinal chemistry. A common reaction involves the nucleophilic substitution of the chlorine atom. The following is a representative, general protocol.

Microwave-Assisted Aminodehalogenation:

  • To a microwave reaction vial, add this compound (1 equivalent).

  • Add a substituted amine (1.1 equivalents) and a suitable solvent (e.g., ethanol or DMF).

  • If necessary, add a base (e.g., diisopropylethylamine, 2 equivalents) to scavenge the HCl byproduct.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 20-60 minutes).

  • After cooling, the reaction mixture is typically purified by column chromatography to isolate the desired product.

Note: All steps of this protocol must be performed in a chemical fume hood with appropriate PPE.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety. All waste containing this compound must be treated as hazardous waste.

Disposal Protocols:

  • Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste. These items should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic waste. Do not mix with non-halogenated waste streams.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.

disposal_plan cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Weigh Boats) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions, Rinsate) liquid_container Labeled Halogenated Liquid Waste Container liquid_waste->liquid_container empty_containers Empty Containers rinsed_container Triple-Rinsed Container empty_containers->rinsed_container Triple Rinse ehs_pickup EHS Waste Pickup solid_container->ehs_pickup liquid_container->ehs_pickup rinsed_container->solid_container Dispose as Solid Waste

Disposal plan for waste containing this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.